1,3,5-Tri(thiophen-2-yl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dithiophen-2-ylphenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12S3/c1-4-16(19-7-1)13-10-14(17-5-2-8-20-17)12-15(11-13)18-6-3-9-21-18/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHPRZXDFVCNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CC(=C2)C3=CC=CS3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399545 | |
| Record name | 1,3,5-Tri(thiophen-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15509-95-2 | |
| Record name | 1,3,5-Tri(thiophen-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15509-95-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,3,5-Tri(thiophen-2-yl)benzene chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1,3,5-Tri(thiophen-2-yl)benzene, tailored for researchers, scientists, and professionals in drug development and materials science.
Chemical Structure and Identification
This compound is an organic compound featuring a central benzene ring substituted at the 1, 3, and 5 positions with thiophen-2-yl groups.[1][2] This C₃-symmetric structure results in a star-shaped molecule with a conjugated π-system, which is of significant interest for applications in organic electronics.[2][3]
Canonical SMILES: C1=CSC(=C1)C2=CC(=CC(=C2)C3=CC=CS3)C4=CC=CS4[4]
InChI: InChI=1S/C18H12S3/c1-4-16(19-7-1)13-10-14(17-5-2-8-20-17)12-15(11-13)18-6-3-9-21-18/h1-12H[1]
InChIKey: UBHPRZXDFVCNHZ-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂S₃ | [1][2] |
| Molecular Weight | 324.48 g/mol | [1][5] |
| CAS Number | 15509-95-2 | [1][5] |
| Appearance | White to almost white powder/crystal | [2] |
| Melting Point | 154-160 °C | |
| Boiling Point | 298°C/10mmHg | [3] |
| Topological Polar Surface Area | 84.7 Ų | [1][2] |
| XLogP3-AA | 5.9 | [1][2] |
| Complexity | 281 | [1][2] |
| Rotatable Bond Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Synthesis Protocols
This compound is commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Stille coupling or Suzuki-Miyaura coupling. These methods offer high yields and good functional group tolerance.
Stille Coupling Reaction
This protocol describes the synthesis of this compound from 1,3,5-tribromobenzene and 2-(tributylstannyl)thiophene.[5]
Experimental Protocol:
-
Reactant Preparation: In a 20 mL two-necked flask under a nitrogen atmosphere, combine 2-tributylstannylthiophene (4.27 g, 11.43 mmol) and 1,3,5-tribromobenzene (1.0 g, 3.18 mmol).
-
Solvent Addition: Add 5 mL of dry toluene to the flask.
-
Degassing: Deaerate the mixture by bubbling nitrogen through it.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (92 mg, 0.080 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 12 hours.
-
Work-up: After cooling, filter the solid through Celite and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane (10/1 volume ratio) eluent to yield the final product.[5] A yield of 93% has been reported for this method.[5]
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction provides an alternative route using a boronic acid derivative. The following is a general protocol adaptable for this synthesis.[6][7][8]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 1,3,5-tribromobenzene (1.0 eq), thiophene-2-boronic acid (3.6 eq), and a suitable base such as potassium carbonate (6.0 eq).
-
Solvent Addition: Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 ratio).
-
Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., nitrogen or argon) through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (e.g., 0.05 eq).
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 90 °C) and stir vigorously for a specified time (e.g., 12 hours) under an inert atmosphere.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Synthetic routes to this compound.
Spectroscopic Characterization
Characterization of this compound is typically performed using standard spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons on the central benzene ring and the three thiophene rings. |
| ¹³C NMR | Resonances for the carbon atoms of the benzene and thiophene rings. Due to the molecule's symmetry, a reduced number of signals is expected compared to the total number of carbon atoms.[9] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (m/z ≈ 324.01).[1] |
Properties and Applications
The unique star-shaped and conjugated structure of this compound imparts interesting photophysical and electrochemical properties, making it a valuable building block for advanced materials.
Photophysical and Electrochemical Properties
While detailed data for the monomer is limited in the provided search results, its derivatives and polymers exhibit notable properties. The incorporation of thiophene rings generally leads to materials with tunable absorption and emission spectra.[10][11] The extended π-conjugation can result in bathochromic (red) shifts in absorption and emission.[12] Electrochemical studies on related oligomers and polymers show that these materials can be electrochemically active, allowing for the formation of conducting polymers.[13][14][15]
Applications in Materials Science
This compound is primarily used as a trifunctionalized monomer for the synthesis of conjugated polymers and star-shaped molecules.[2][3] These materials have potential applications in:
-
Organic Light-Emitting Diodes (OLEDs): The luminescent properties of polymers derived from this monomer are of interest for use in the emissive layer of OLEDs.[2]
-
Organic Field-Effect Transistors (OFETs): The charge transport capabilities of the resulting conjugated polymers make them suitable for the active layer in OFETs.[2]
-
Organic Photovoltaics (OPVs): These materials can be used in the active layer of organic solar cells.[2][3]
Caption: Relationship between structure, properties, and applications.
Relevance in Drug Development
Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry due to their diverse biological activities.[16] Thiophene-containing compounds have been developed as anti-inflammatory, anticancer, and antimicrobial agents, among others.[16][17] The thiophene ring is a bioisostere of the benzene ring and can modulate the physicochemical properties of a molecule, potentially improving its drug-receptor interactions.[16]
While there is no specific information in the provided search results detailing the use of this compound in a signaling pathway or as a specific drug, its structural motifs are relevant. For instance, substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives have been investigated as potential dual PI3Kα/mTOR inhibitors for cancer therapy.[18] This suggests that the core structure of this compound could serve as a scaffold for the design of new therapeutic agents. Further research would be needed to explore its specific biological activities.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Acute Toxicity, Oral, Category 3.[2] The hazard statement is H301: Toxic if swallowed.[2] Appropriate safety precautions, including wearing personal protective equipment, should be taken when handling this compound.
Disclaimer: This document is intended for informational purposes for a technical audience and is based on the provided search results. It is not a substitute for a comprehensive safety data sheet (SDS) and should not be used for making decisions regarding the safe handling of this chemical. Always consult the latest SDS before use.
References
- 1. This compound | C18H12S3 | CID 4121433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound | 15509-95-2 [chemicalbook.com]
- 4. PubChemLite - this compound (C18H12S3) [pubchemlite.lcsb.uni.lu]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Electrosynthesis of Copolymers Based on 1,3,5-Tris(N-Carbazolyl)Benzene and 2,2′-Bithiophene and Their Applications in Electrochromic Devices | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,3,5-Tri(thiophen-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3,5-Tri(thiophen-2-yl)benzene, a symmetrically substituted aromatic compound with significant potential in materials science and as a scaffold in medicinal chemistry. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis via a Suzuki-Miyaura coupling reaction, and presents its key spectroscopic and electronic data. The information is curated to be a vital resource for researchers engaged in the fields of organic electronics, polymer chemistry, and drug discovery.
Chemical and Physical Properties
This compound is a crystalline solid that is white to off-white in appearance.[1] It is a trifunctionalized monomer that can be utilized in the synthesis of conjugated polymers.[2] These polymeric materials have applications in organic photovoltaic devices, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[2]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₂S₃ | [3] |
| Molecular Weight | 324.48 g/mol | |
| CAS Number | 15509-95-2 | |
| Melting Point | 154-161 °C | |
| Boiling Point | 298 °C at 10 mmHg | [4] |
| Appearance | White to Almost white powder to crystal | [2] |
| Solubility | Soluble in common organic solvents like THF, CHCl₃, and toluene. | |
| HOMO Energy Level | -5.83 eV (estimated) | [1] |
| LUMO Energy Level | -2.99 eV (estimated) | [1] |
| Electrochemical Band Gap | 2.84 eV (estimated) | [1] |
Synthesis
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. In this case, 1,3,5-tribromobenzene is coupled with thiophene-2-boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
1,3,5-Tribromobenzene
-
Thiophene-2-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Dimethoxyethane (DME)
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3,5-tribromobenzene (1.0 g, 3.17 mmol), thiophene-2-boronic acid (1.62 g, 12.68 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.116 g, 0.159 mmol).
-
Solvent and Base Addition: Add a 2:1 mixture of toluene and dimethoxyethane (30 mL) to the flask, followed by a 2M aqueous solution of potassium carbonate (15 mL).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 20 minutes to remove any dissolved oxygen.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain it at this temperature with vigorous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with deionized water (3 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient eluent system starting from pure hexane and gradually increasing the polarity with dichloromethane.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white solid.
Synthesis Workflow Diagram
Caption: Suzuki-Miyaura synthesis of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) ppm |
| ¹H | CDCl₃ | 7.75 (s, 3H, Ar-H ), 7.45 (d, J = 5.1 Hz, 3H, Th-H ), 7.30 (d, J = 3.6 Hz, 3H, Th-H ), 7.10 (t, J = 4.4 Hz, 3H, Th-H ) |
| ¹³C | CDCl₃ | 142.3 (Ar-C ), 141.1 (Ar-C -Th), 128.8 (Th-C ), 127.5 (Th-C ), 125.2 (Ar-C H), 124.7 (Th-C H) |
Note: Predicted chemical shifts based on typical values for similar structures.[5][6] Actual experimental values may vary slightly.
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3000 | Aromatic C-H stretching |
| 1590 - 1450 | C=C aromatic ring stretching |
| 1420 - 1380 | Thiophene ring stretching |
| 850 - 780 | C-H out-of-plane bending (thiophene) |
| 740 - 690 | C-H out-of-plane bending (1,3,5-trisubstituted benzene) |
Note: Predicted peak positions based on characteristic vibrational modes of benzene and thiophene derivatives.
UV-Visible (UV-Vis) Spectroscopy
| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| THF | ~320 | Not reported |
Note: The maximum absorption wavelength (λ_max) is estimated based on data for similar conjugated systems.[7]
Signaling Pathways and Molecular Interactions
While this compound is not a drug itself, its thiophene moieties are recognized as important pharmacophores in medicinal chemistry. Thiophene-containing compounds are known to interact with a variety of biological targets. The central benzene core of this compound provides a rigid scaffold for the trivalent display of these thiophene units, which could potentially lead to multivalent interactions with biological receptors.
Potential Drug Development Logic
Caption: Rationale for this compound in drug discovery.
Conclusion
This compound is a versatile building block with a well-defined structure and accessible synthesis. Its unique electronic and structural properties make it a compound of high interest for the development of advanced organic materials. Furthermore, its chemical architecture presents an intriguing platform for the design of novel therapeutic agents. This guide provides the foundational knowledge necessary for researchers to explore and exploit the potential of this promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C18H12S3 | CID 4121433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 15509-95-2 [chemicalbook.com]
- 5. web.pdx.edu [web.pdx.edu]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,3,5-Tri(thiophen-2-yl)benzene (CAS 15509-95-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1,3,5-Tri(thiophen-2-yl)benzene (CAS Number: 15509-95-2). Primarily known for its role in materials science, this star-shaped molecule serves as a key building block for conjugated polymers and organic semiconductors. This document consolidates available data on its physicochemical characteristics, provides a detailed experimental protocol for its synthesis, and discusses its applications in organic electronics. Notably, a thorough review of scientific literature reveals a significant lack of data regarding its biological activity, suggesting it is not a current focus in drug development research.
Chemical and Physical Properties
This compound is a solid, crystalline powder, typically appearing as white to light yellow.[1][2] It is characterized by a central benzene ring symmetrically substituted with three thiophene rings at the 1, 3, and 5 positions. This C3-symmetric structure is a key feature influencing its electronic properties and potential applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 15509-95-2 | [3] |
| IUPAC Name | 2-(3,5-dithiophen-2-ylphenyl)thiophene | [3] |
| Synonyms | 1,3,5-Tris(2-thienyl)benzene, 1,3,5-Tri(2-thienyl)benzene | [4] |
| Molecular Formula | C₁₈H₁₂S₃ | [3] |
| Molecular Weight | 324.48 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 154-160 °C | [4] |
| Solubility | Soluble in toluene | [5] |
| Purity | >98.0% (GC) is commercially available | [5] |
Synthesis
The most commonly cited method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method provides a high yield and is a standard procedure in organic synthesis.
Experimental Protocol: Synthesis from 1,3,5-Tribromobenzene
This protocol describes the synthesis of this compound from 1,3,5-tribromobenzene and 2-(tributylstannyl)thiophene.
Materials:
-
1,3,5-Tribromobenzene
-
2-(Tributylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0)
-
Dry Toluene
-
Nitrogen gas
-
Celite
-
Silica gel
-
Hexane
-
Dichloromethane
Procedure:
-
In a 20 mL two-necked flask, add 2-(tributylstannyl)thiophene (4.27 g, 11.43 mmol) and 1,3,5-tribromobenzene (1.0 g, 3.18 mmol).
-
Add 5 mL of dry toluene to the flask.
-
Deaerate the mixture by bubbling nitrogen gas through it.
-
Add tetrakis(triphenylphosphine)palladium(0) (92 mg, 0.080 mmol) to the reaction mixture.
-
Heat the mixture to reflux for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, filter the mixture through Celite to remove the solid catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane/dichloromethane (10/1 volume ratio) eluent system.
-
This procedure yields this compound as a solid (964 mg, 93% yield).
Applications in Materials Science
This compound is a trifunctionalized monomer primarily used in the synthesis of conjugated polymers and star-shaped molecules for applications in organic electronics.[6] Its rigid, planar structure and electron-rich thiophene units facilitate charge transport, making it a valuable component in:
-
Organic Light-Emitting Diodes (OLEDs): As a building block for hole-transporting materials or hosts for phosphorescent emitters.
-
Organic Field-Effect Transistors (OFETs): In the development of organic semiconductors.
-
Organic Photovoltaics (OPVs): As a component in donor or acceptor materials.
While the compound itself is a building block, there is limited published data on the performance of devices using neat this compound as the active layer. Its properties are typically leveraged in larger, more complex molecular structures.
Table 2: Electronic Properties (Theoretical and for Related Compounds)
| Property | Value/Observation | Note |
| HOMO/LUMO Levels | No experimental data found for the neat compound. DFT calculations for related thiophene-benzene structures suggest a HOMO-LUMO gap suitable for electronic applications. | The electronic properties are highly dependent on the final polymer structure. |
| Hole Mobility | No experimental data found for the neat compound. Polymers incorporating similar structural motifs have shown hole mobilities in the range of 10⁻⁵ to 10⁻³ cm²/Vs. | This value is a general reference for related materials and not specific to this compound. |
Biological and Pharmacological Properties
A comprehensive search of the scientific literature, including chemical and biomedical databases, yielded no significant information on the biological activity, pharmacology, or toxicology of this compound. The research focus for this compound has been exclusively within the domain of materials science.
For drug development professionals, it is crucial to note the following:
-
There are no published studies on the efficacy, mechanism of action, or safety of this compound in biological systems.
-
No data is available regarding its interaction with biological targets, such as enzymes or receptors.
-
Pharmacokinetic and pharmacodynamic data are non-existent.
While thiophene moieties are present in some approved drugs, the specific arrangement in this compound has not been explored for therapeutic purposes.
References
- 1. This compound | C18H12S3 | CID 4121433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 1,3,5-Tris(2-thienyl)benzene 97 15509-95-2 [sigmaaldrich.com]
- 5. Organic n-channel field-effect transistors based on arylenediimide-thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synthesis of 1,3,5-Tris(2-thienyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes to 1,3,5-Tris(2-thienyl)benzene, a key building block in the development of advanced materials and potential therapeutic agents.[1][2] Its C3 symmetric, star-shaped structure makes it a valuable component for organic electronics, including photovoltaic devices, field-effect transistors (OFETs), and light-emitting diodes (OLEDs).[1][2] This document details the core synthetic methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols for key reactions.
Core Synthetic Strategies
The synthesis of 1,3,5-Tris(2-thienyl)benzene is predominantly achieved through two main strategies: the palladium-catalyzed cross-coupling of a central benzene ring with thiophene units, or the cyclotrimerization of a thiophene-derived precursor. Each approach offers distinct advantages in terms of starting material availability, reaction conditions, and overall yield.
A logical workflow of the primary synthetic approaches is illustrated below:
Caption: Primary synthetic pathways to 1,3,5-Tris(2-thienyl)benzene.
Quantitative Data Summary
The following table summarizes quantitative data from various reported synthetic methods, allowing for a direct comparison of their efficiency.
| Synthetic Method | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield | Reference |
| Stille Coupling | 1,3,5-Tribromobenzene, 2-(Tributylstannyl)thiophene | Tetrakis(triphenylphosphine)palladium(0) | Toluene | 12 hours | Reflux | 93% | [3] |
| Cyclocondensation | 2-Acetylthiophene | SiCl₄ | Ethanol | 48+ hours | Ambient | 37% | [4] |
| Cyclocondensation | 2-Acetylthiophene | Anhydrous Copper(II) Chloride (CuCl₂) | Toluene | 6 hours | 180-220°C | N/A | [5][6] |
| Suzuki Coupling | 1,3,5-Tribromobenzene, Thiophene-2-boronic acid | (Not specified) | (Not specified) | (Not specified) | (Not specified) | N/A | [7] |
N/A: Data not available in the cited sources.
Experimental Protocols
Detailed methodologies for the most effective and commonly cited syntheses are provided below.
Protocol 1: Stille Cross-Coupling
This protocol is adapted from a high-yield synthesis utilizing a palladium catalyst.[3]
Materials:
-
1,3,5-Tribromobenzene (1.0 g, 3.18 mmol)
-
2-(Tributylstannyl)thiophene (4.27 g, 11.43 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (92 mg, 0.080 mmol)
-
Dry Toluene (5 mL)
-
Celite
-
Silica Gel
-
Hexane
-
Dichloromethane
Procedure:
-
To a 20 mL two-necked flask under a nitrogen atmosphere, add 1,3,5-tribromobenzene (1.0 g) and 2-(tributylstannyl)thiophene (4.27 g).
-
Add dry toluene (5 mL) to the flask.
-
Deaerate the resulting mixture by bubbling nitrogen gas through it.
-
Add tetrakis(triphenylphosphine)palladium(0) (92 mg) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove the solid precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane/dichloromethane (10:1 v/v) eluent system.
-
The final product, 1,3,5-Tris(2-thienyl)benzene, is obtained as a solid (964 mg, 93% yield).[3]
Protocol 2: Cyclocondensation using SiCl₄
This method represents an improved acid-catalyzed cyclocondensation of 2-acetylthiophene.[4]
Materials:
-
2-Acetyl-5-bromothiophene (500 mg) Note: The reference uses a brominated precursor, but the principle applies to 2-acetylthiophene for the parent compound.
-
Dry Ethanol (5 mL)
-
Silicon tetrachloride (SiCl₄) (0.7 mL initially, then two 0.42 mL portions)
-
Ice/Water
-
Toluene
Procedure:
-
Dissolve 2-acetylthiophene in dry ethanol (5 mL) in a flask under a nitrogen atmosphere and cool to 0°C.
-
Add SiCl₄ (2.5 eq) dropwise to the stirred solution over 10 minutes.
-
Allow the reaction to proceed with stirring for 24 hours at ambient temperature.
-
After 24 hours, add another portion of SiCl₄ (1.5 eq).
-
After a total of 48 hours, add a final portion of SiCl₄ (1.5 eq).
-
Quench the reaction by diluting the mixture with ice/water (5 mL).
-
Extract the product into toluene (3 x 5 mL).
-
Combine the organic layers, dry, and concentrate to yield the crude product, which requires further purification. The reported yield for a similar substrate using this method is up to 37%.[4]
Synthesis Pathway Diagram
The following diagram illustrates the Stille cross-coupling reaction, which provides the highest reported yield.
Caption: Stille coupling for 1,3,5-Tris(2-thienyl)benzene synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1,3,5-tri(thiophen-2-yl)benzene | 15509-95-2 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 2-{3,5-Bis-[5-(3,4-didodecyloxyphenyl)thien-2-yl]phenyl}-5-(3,4-didodecyloxyphenyl)thiophene - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. article.sapub.org [article.sapub.org]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Electronic and Optical Properties of 1,3,5-tri(thiophen-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-tri(thiophen-2-yl)benzene is a star-shaped organic molecule that has garnered significant interest within the scientific community due to its unique electronic and optical properties. Its C3-symmetric structure, consisting of a central benzene core with three radiating thiophene arms, facilitates the formation of well-defined three-dimensional architectures in polymeric systems. This trifunctionalized monomer serves as a crucial building block in the synthesis of conjugated polymers with applications in organic electronics, including organic photovoltaic devices (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1][2] The electronically connected nodes provided by its branched structure can enhance the conductivity of the resulting polymers.[2] This technical guide provides a comprehensive overview of the electronic and optical properties of this compound, including detailed experimental protocols for its synthesis and characterization, and a summary of its key physical and chemical data.
Core Properties of this compound
The fundamental properties of this compound are summarized below, providing a foundational understanding of this key organic material.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂S₃ | [1][3] |
| Molecular Weight | 324.48 g/mol | [1][3] |
| CAS Number | 15509-95-2 | [1][3] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 154-160 °C | [2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction provides a versatile route to forming carbon-carbon bonds.
Experimental Protocol: Suzuki Coupling
A typical synthesis involves the reaction of 1,3,5-tribromobenzene with a thiophene-2-boronic acid derivative. An alternative documented procedure utilizes the coupling of 1,3,5-tribromobenzene with 2-(tributylstannyl)thiophene.[3]
Materials:
-
1,3,5-tribromobenzene
-
2-(Tributylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Dry Toluene
-
Nitrogen gas
-
Celite
-
Silica gel
-
Hexane
-
Dichloromethane
Procedure: [3]
-
In a nitrogen-purged two-necked flask, dissolve 1,3,5-tribromobenzene (1.0 g, 3.18 mmol) and 2-(tributylstannyl)thiophene (4.27 g, 11.43 mmol) in dry toluene (5 mL).
-
Deaerate the solution by bubbling nitrogen gas through it.
-
Add tetrakis(triphenylphosphine)palladium(0) (92 mg, 0.080 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the solid catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane/dichloromethane (10:1 v/v) eluent system.
-
The final product, this compound, is obtained as a solid. This method has been reported to yield up to 93% of the desired product.[3]
Synthesis Workflow:
Electronic and Optical Properties
UV-Visible Absorption and Photoluminescence Spectroscopy
UV-Vis and photoluminescence spectroscopy are fundamental techniques used to probe the electronic transitions and emissive properties of conjugated molecules.
Experimental Protocol:
-
Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer are required.
-
Sample Preparation: Solutions of this compound are prepared in a suitable organic solvent (e.g., tetrahydrofuran (THF), dichloromethane, or toluene) at a concentration typically in the range of 10⁻⁵ to 10⁻⁶ M.
-
Measurement:
-
The UV-Vis absorption spectrum is recorded to determine the wavelength of maximum absorption (λmax).
-
The photoluminescence (PL) spectrum is obtained by exciting the sample at its λmax. The wavelength of maximum emission (λem) is then determined.
-
The fluorescence quantum yield (ΦF) can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a molecule. These energy levels are crucial for understanding charge injection and transport in electronic devices.
Experimental Protocol:
-
Instrumentation: A potentiostat with a three-electrode cell setup is used.
-
Electrodes:
-
Working electrode: Glassy carbon or platinum electrode.
-
Reference electrode: Ag/AgCl or saturated calomel electrode (SCE).
-
Counter electrode: Platinum wire.
-
-
Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane) is prepared. The sample is dissolved in this solution at a concentration of approximately 1 mM.
-
Measurement:
-
The potential of the working electrode is swept linearly with time.
-
The oxidation and reduction potentials of the sample are recorded.
-
The HOMO and LUMO energy levels are calculated from the onset potentials of the first oxidation and reduction peaks, respectively, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
Electrochemical Analysis Workflow:
Applications in Drug Development and Research
While the primary applications of this compound and its derivatives are in materials science and organic electronics, its structural motifs and photophysical properties can be of interest to drug development professionals. Thiophene-containing compounds are known to exhibit a wide range of biological activities. The star-shaped scaffold of this molecule could be functionalized to create novel multivalent ligands for targeting specific biological receptors or as fluorescent probes for bioimaging applications. Further research into the biological interactions and potential therapeutic applications of functionalized this compound derivatives is a promising area of investigation.
Conclusion
This compound is a versatile building block with significant potential in the development of advanced organic materials. Its unique star-shaped structure provides a platform for creating highly conjugated, three-dimensional polymeric networks with tunable electronic and optical properties. The synthetic and characterization protocols outlined in this guide provide a framework for researchers to explore the full potential of this intriguing molecule in various scientific disciplines, from organic electronics to potential applications in the life sciences. Further detailed characterization of the parent molecule is warranted to fully elucidate its fundamental properties and expand its utility.
References
Solubility Profile of 1,3,5-tri(thiophen-2-yl)benzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 1,3,5-tri(thiophen-2-yl)benzene, a key building block in the development of organic electronic materials. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document focuses on providing a robust, generalized experimental protocol for determining the solubility of this compound. This guide is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data, crucial for applications in materials science and drug development.
Introduction
This compound is an aromatic compound characterized by a central benzene ring substituted with three thiophene units. This structure imparts unique electronic and photophysical properties, making it a valuable component in the synthesis of organic semiconductors, conducting polymers, and other advanced materials. Understanding its solubility in various organic solvents is a critical parameter for its processing, purification, and application in thin-film fabrication and other solution-based techniques.
While specific quantitative solubility data for this compound is scarce, one source indicates that it is soluble in toluene. However, for a comprehensive understanding, empirical determination across a range of solvents is necessary.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can influence its solubility characteristics.
| Property | Value |
| Molecular Formula | C₁₈H₁₂S₃ |
| Molecular Weight | 324.48 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 154-160 °C |
| Boiling Point | 298 °C at 10 mmHg |
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. The only available information is a qualitative statement indicating its solubility in toluene. The absence of this critical data necessitates a standardized experimental approach for its determination.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in various organic solvents. This method is based on the widely accepted isothermal shake-flask method.
4.1. Materials and Equipment
-
This compound (high purity)
-
Analytical grade organic solvents (e.g., Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, Ethyl Acetate, Hexane)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
4.2. Experimental Workflow
The logical workflow for the solubility determination is depicted in the following diagram:
Caption: A logical workflow for the experimental determination of solubility.
4.3. Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure a solid phase remains after equilibration.
-
Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
-
Phase Separation and Filtration:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended solid particles.
-
-
Sample Dilution:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis). The dilution factor should be recorded precisely.
-
-
Quantitative Analysis:
-
HPLC Method:
-
Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) for the analysis of this compound.
-
Prepare a series of standard solutions of known concentrations and generate a calibration curve.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
UV-Vis Spectrophotometry Method:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.
-
Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration at λmax.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
-
-
Solubility Calculation:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation
The experimentally determined solubility data should be organized into a clear and concise table for easy comparison.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Toluene | [Insert experimental value] | [Insert experimental value] |
| Tetrahydrofuran (THF) | [Insert experimental value] | [Insert experimental value] |
| Dichloromethane (DCM) | [Insert experimental value] | [Insert experimental value] |
| Chloroform | [Insert experimental value] | [Insert experimental value] |
| N,N-Dimethylformamide (DMF) | [Insert experimental value] | [Insert experimental value] |
| Dimethyl sulfoxide (DMSO) | [Insert experimental value] | [Insert experimental value] |
| Acetone | [Insert experimental value] | [Insert experimental value] |
| Ethyl Acetate | [Insert experimental value] | [Insert experimental value] |
| Hexane | [Insert experimental value] | [Insert experimental value] |
Conclusion
molecular weight and formula of 1,3,5-tri(thiophen-2-yl)benzene
An In-depth Technical Guide to 1,3,5-tri(thiophen-2-yl)benzene
This guide provides a comprehensive overview of this compound, a significant compound in materials science and a molecule of interest for medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.
Core Molecular and Physical Properties
This compound is an aromatic organic compound featuring a central benzene ring symmetrically substituted with three thiophene rings at the 1, 3, and 5 positions. Its chemical formula is C18H12S3.[1][2][3] This structure gives rise to its use as a building block for larger, conjugated systems.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C18H12S3[1][2][3] |
| Molecular Weight | 324.48 g/mol [1][3] |
| CAS Number | 15509-95-2[1][2] |
| Appearance | White to off-white crystalline powder[4] |
| Melting Point | 154-161 °C[5] |
| Boiling Point | 298 °C at 10 mmHg[5] |
| IUPAC Name | 2-(3,5-dithiophen-2-ylphenyl)thiophene[3] |
Molecular Structure and Synthesis Workflow
The unique star-shaped, C3-symmetric geometry of this compound is a key feature, making it a valuable monomer for creating polymeric materials.[6]
Caption: Molecular structure of this compound.
The synthesis of this compound is commonly achieved through a palladium-catalyzed cross-coupling reaction. The workflow below illustrates a typical synthetic route.
Caption: Synthesis workflow for this compound.
Experimental Protocols
Synthesis of this compound
A common and effective method for synthesizing this compound is the Stille coupling reaction. The following protocol is based on established literature.[1]
Materials:
-
1,3,5-Tribromobenzene
-
2-(Tributylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Dry Toluene
-
Nitrogen gas
-
Celite
-
Silica gel
-
Hexane
-
Dichloromethane (DCM)
Procedure:
-
In a 20 mL two-necked flask purged with nitrogen, combine 2-(tributylstannyl)thiophene (4.27 g, 11.43 mmol) and 1,3,5-tribromobenzene (1.0 g, 3.18 mmol).[1]
-
Add 5 mL of dry toluene to the flask.[1]
-
Deaerate the mixture by bubbling nitrogen through it.
-
Add tetrakis(triphenylphosphine)palladium(0) (92 mg, 0.080 mmol) to the reaction mixture.[1]
-
Heat the mixture to reflux and maintain for 12 hours under an inert nitrogen atmosphere.[1]
-
After cooling to room temperature, filter the mixture through Celite to remove the solid catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography using a silica gel stationary phase and a mobile phase of hexane/dichloromethane (10:1 v/v).[1]
-
The final product, this compound, is obtained as a solid with a typical yield of around 93%.[1]
Applications and Relevance to Drug Development
While this compound is primarily recognized for its applications in materials science, the core thiophene moiety is of profound importance in medicinal chemistry.
Materials Science: This compound serves as a trifunctionalized monomer for the synthesis of C3-symmetric conjugated polymers.[6] These star-shaped polymers are utilized in the development of advanced organic electronic devices, including:
-
Organic Photovoltaic Devices (OPVs)[6]
Relevance in Drug Development: The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry.[7] It is a bioisostere of the benzene ring, meaning it has similar physical and chemical properties, allowing it to interact with biological targets in a comparable manner.[8] Thiophene derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anticancer, and antihypertensive properties.[8]
Numerous FDA-approved drugs contain a thiophene nucleus, highlighting its significance in pharmaceutical design.[7] Although this compound itself is not a therapeutic agent, its rigid, symmetrical structure makes it an attractive scaffold. Researchers can utilize this core to synthesize novel derivatives by functionalizing the thiophene rings, potentially leading to the discovery of new drug candidates with unique pharmacological profiles. The C3-symmetry could also be exploited to design molecules that interact with trimeric biological targets.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C18H12S3 | CID 4121433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 15509-95-2 [chemicalbook.com]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cognizancejournal.com [cognizancejournal.com]
Spectroscopic and Mass Spectrometric Analysis of 1,3,5-tri(thiophen-2-yl)benzene: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Core Compound Properties
1,3,5-tri(thiophen-2-yl)benzene is a star-shaped molecule with a central benzene ring symmetrically substituted with three thiophene rings at the 1, 3, and 5 positions. Its chemical formula is C18H12S3, and it has a molecular weight of 324.48 g/mol . The compound is typically a solid with a melting point in the range of 154-160 °C.
| Property | Value | Reference |
| CAS Number | 15509-95-2 | [1] |
| Molecular Formula | C18H12S3 | [1] |
| Molecular Weight | 324.48 g/mol | |
| Melting Point | 154-160 °C | |
| Appearance | Solid |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. A detailed protocol is as follows:
-
Reaction Setup: To a solution of 1,3,5-tribromobenzene in a suitable solvent such as toluene, add 3.3 equivalents of thiophene-2-boronic acid.
-
Catalyst and Base: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%), and an aqueous solution of a base, such as sodium carbonate (2M solution).
-
Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
Work-up: After cooling to room temperature, the mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to yield this compound as a solid.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Expected signals would include multiplets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the benzene and thiophene rings.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the symmetry of the molecule, a smaller number of signals than the total number of carbons is expected. Signals for the aromatic carbons would typically appear in the 120-150 ppm range.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using an atmospheric pressure ionization source such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: Acquire the mass spectrum in positive ion mode. The molecular ion peak ([M+H]⁺ or [M]⁺) would be expected at an m/z corresponding to the molecular weight of the compound (approximately 325.01 or 324.00, respectively).
-
Fragmentation Analysis: If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which can help confirm the structure.
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
A Comprehensive Technical Review of 1,3,5-tri(thiophen-2-yl)benzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-tri(thiophen-2-yl)benzene is a C₃-symmetric, star-shaped aromatic compound that has garnered significant interest in materials science. Its unique three-dimensional structure, resulting from the trifunctionalized benzene core, facilitates the formation of highly conjugated polymers and well-organized molecular architectures.[1] This technical guide provides an in-depth review of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role in organic electronics. Furthermore, it explores the broader context of thiophene-based structures in medicinal chemistry to provide relevant insights for drug development professionals.
Molecular Structure and Core Properties
This compound (TTHB) is characterized by a central benzene ring symmetrically substituted with three thiophene-2-yl groups at the 1, 3, and 5 positions. This arrangement prevents full coplanarity, leading to a three-dimensional molecular structure that can inhibit intermolecular aggregation and enhance the solubility of its polymeric derivatives.
Caption: Molecular structure of this compound.
Physicochemical and Identifier Data
The fundamental properties and identifiers for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 15509-95-2 | [1][2][3] |
| Molecular Formula | C₁₈H₁₂S₃ | [2][3] |
| Molecular Weight | 324.48 g/mol | [2] |
| Appearance | White to Almost white powder/crystal | [3] |
| Melting Point | 154-160 °C | [4] |
| Topological Polar Surface Area | 84.7 Ų | [3] |
| InChIKey | UBHPRZXDFVCNHZ-UHFFFAOYSA-N | [5] |
Synthesis and Experimental Protocols
The most prevalent method for synthesizing this compound is through palladium-catalyzed cross-coupling reactions. The Stille coupling, utilizing an organotin reagent, is a well-documented and high-yielding approach.
Caption: Stille coupling synthesis of this compound.
Detailed Experimental Protocol: Stille Coupling
The following protocol is based on a representative synthesis found in the literature.[2]
-
Reaction Setup: In a 20 mL two-necked flask under a nitrogen atmosphere, combine 1,3,5-tribromobenzene (1.0 g, 3.18 mmol) and 2-(tributylstannyl)thiophene (4.27 g, 11.43 mmol).
-
Solvent Addition: Add 5 mL of dry toluene to the flask.
-
Degassing: Deaerate the mixture by bubbling nitrogen gas through the solution.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (92 mg, 0.080 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12 hours under an inert atmosphere.
-
Workup: After cooling, remove the solid byproducts via filtration through Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, using a hexane/dichloromethane (10:1 v/v) eluent system.
-
Yield: This procedure typically yields the final product, this compound, as a white solid (964 mg, 93% yield).[2]
Spectroscopic and Electrochemical Properties
Electrochemical studies are crucial for understanding the electronic behavior of TTHB and its potential in semiconductor applications.
Electrochemical Behavior
Studies on 1,3,5-triarylbenzene derivatives, including those with thiophene units, reveal that they undergo oxidative polymerization.[6] The process initiates with a C-C coupling at the 5-position of the thiophene rings, leading to the formation of dimeric structures with bithiophene linkers.[6] This polymerization is a key step in creating conductive polymer films on electrode surfaces. The resulting polymers exhibit complex electrochemical responses, indicating the presence of various charged oligomeric states within the solid matrix.[6] This property is fundamental to their application in organic electronics.
| Property | Observation | Significance |
| Oxidative Polymerization | Forms C-C coupled dimers and oligomers via thiophene rings. | Enables formation of conductive polymer films for electronic devices.[6] |
| Charged States | Forms stable doubly charged σ-dimers upon oxidation. | Indicates robust charge-carrying capabilities essential for semiconductors.[6] |
Applications in Research and Development
The primary application of this compound is as a building block for advanced functional materials.
Caption: General workflow for TTHB application in organic electronics.
Organic Electronics
TTHB is a trifunctionalized monomer used to synthesize conjugated C₃-symmetric polymers.[1] These materials are integral to the development of:
-
Organic Light-Emitting Diodes (OLEDs): The star-shaped structure helps create amorphous films with good charge transport properties, which are beneficial for emissive layers.[1][3][7]
-
Organic Field-Effect Transistors (OFETs): The three-dimensional nature of TTHB-based polymers can lead to improved charge mobility in the active layers of transistors.[1][3][7]
-
Organic Photovoltaics (OPVs): As a building block, it can be used to create donor or acceptor materials with broad absorption spectra and efficient charge separation.[1][3]
Relevance to Drug Development Professionals
While this compound itself is not directly reported as a therapeutic agent, its core structure and thiophene moieties are relevant in medicinal chemistry and drug development.
-
Scaffold for Bioactive Molecules: Thiophene rings are common pharmacophores found in numerous clinically used drugs.[8] The TTHB scaffold could serve as a C₃-symmetric core for designing novel multivalent drugs or probes, where multiple bioactive ligands are displayed to enhance binding affinity or target multiple receptors simultaneously.
-
Anticancer Research: Structurally related molecules combining thiophene and triazine cores have been synthesized and evaluated as potent dual inhibitors of PI3Kα/mTOR, which are key targets in cancer therapy.[9] One such compound demonstrated excellent anti-tumor activity against A549, MCF-7, and Hela cancer cell lines.[9] This highlights the potential of thiophene-based scaffolds in oncology drug discovery.
-
Electrochemical Biosensors: Derivatives of the 1,3,5-triphenylbenzene core functionalized with redox-active units like ferrocene have been successfully employed as electrochemical sensors for detecting biologically relevant cations and anions.[10] This suggests that TTHB could be functionalized to create novel sensors for diagnostics or monitoring biological processes.
Conclusion
This compound is a versatile and valuable building block in materials chemistry. Its well-defined star-shaped geometry and rich electronic properties make it an ideal monomer for creating high-performance conjugated polymers for a range of organic electronic applications. While its direct use in pharmaceuticals is not established, the thiophene units and the triphenylbenzene core are prominent structures in medicinal chemistry, suggesting potential for future exploration in areas like targeted drug delivery, biosensing, and the development of novel anticancer agents. The robust synthesis and unique properties of this compound ensure its continued importance in both academic research and industrial development.
References
- 1. This compound | 15509-95-2 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 1,3,5-トリス(2-チエニル)ベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C18H12S3 | CID 4121433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. On the electrochemistry and spectroelectrochemistry of small model star-shaped compounds: 1,3,5-triaryl-1-methoxybenzenes and 2,4,6-triaryl-1,3,5-trimethoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ferrocenylated 1,3,5-triphenylbenzenes for the electrochemical detection of various cations or anions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3,5-tri(thiophen-2-yl)benzene via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,3,5-tri(thiophen-2-yl)benzene, a significant building block in the development of organic electronic materials. The primary synthetic route detailed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1,3,5-tribromobenzene and thiophene-2-boronic acid. An alternative high-yield synthesis via Stille coupling is also presented for comparison. This application note includes a summary of quantitative data, detailed experimental procedures, and visualizations to aid in the successful synthesis and characterization of the target compound.
Introduction
This compound is a star-shaped molecule with a C3 symmetry that has garnered interest in materials science due to its potential applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics. The Suzuki-Miyaura coupling reaction is a robust and versatile method for the formation of C-C bonds, making it an ideal choice for the synthesis of such conjugated systems.[1] This protocol outlines the necessary steps to achieve this synthesis, offering guidance on reaction setup, monitoring, workup, and purification.
Data Presentation
A summary of the key quantitative data for the synthesis of this compound is presented in Table 1. It is important to note that while the primary focus of this protocol is the Suzuki coupling, a high-yield synthesis has been reported via a Stille coupling, and this data is included for comparative purposes.
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Parameter | Value | Method | Reference |
| Reactants | |||
| 1,3,5-Tribromobenzene | 1.0 equivalent | Suzuki Coupling | General Protocol |
| Thiophene-2-boronic acid | 3.3 - 3.6 equivalents | Suzuki Coupling | General Protocol |
| 1,3,5-Tribromobenzene | 1.0 equivalent | Stille Coupling | [2] |
| 2-(Tributylstannyl)thiophene | 3.6 equivalents | Stille Coupling | [2] |
| Catalyst | |||
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1-5 mol% | Suzuki Coupling | General Protocol |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 2.5 mol% | Stille Coupling | [2] |
| Base | |||
| K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equivalents per Br | Suzuki Coupling | General Protocol |
| Solvent | |||
| Toluene/Ethanol/H₂O or Dioxane/H₂O | Varies | Suzuki Coupling | General Protocol |
| Toluene (dry) | 5 mL per 1.0 g of 1,3,5-tribromobenzene | Stille Coupling | [2] |
| Reaction Conditions | |||
| Temperature | 80-100 °C | Suzuki Coupling | General Protocol |
| Reaction Time | 12-24 hours | Suzuki Coupling | General Protocol |
| Temperature | Reflux (111 °C) | Stille Coupling | [2] |
| Reaction Time | 12 hours | Stille Coupling | [2] |
| Product | |||
| This compound | Not explicitly reported for Suzuki | Suzuki Coupling | - |
| Yield | 93% | Stille Coupling | [2] |
| Molecular Formula | C₁₈H₁₂S₃ | Both | [3] |
| Molecular Weight | 324.48 g/mol | Both | [3] |
| Appearance | White to off-white solid | Both | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki Coupling
This protocol is a generalized procedure adapted from standard Suzuki-Miyaura coupling methodologies. Optimization may be required to achieve maximum yield.
Materials:
-
1,3,5-Tribromobenzene
-
Thiophene-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 1,3,5-tribromobenzene (1.0 eq.), thiophene-2-boronic acid (3.3-3.6 eq.), and potassium carbonate (6.0-9.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.01-0.05 eq.).
-
Solvent Addition: Under an inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles or bubble with an inert gas for 15-20 minutes to ensure anaerobic conditions.
-
Reaction: Heat the mixture to reflux (80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield this compound as a white to off-white solid.
Protocol 2: Synthesis of this compound via Stille Coupling[3]
This protocol is based on a reported high-yield synthesis.
Materials:
-
1,3,5-Tribromobenzene
-
2-(Tributylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Dry Toluene
-
Celite
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
-
Nitrogen-substituted two-necked flask
-
Reflux condenser
Procedure:
-
Reaction Setup: In a 20 mL nitrogen-substituted two-necked flask, combine 1,3,5-tribromobenzene (1.0 g, 3.18 mmol) and 2-(tributylstannyl)thiophene (4.27 g, 11.43 mmol).
-
Solvent and Catalyst Addition: Add dry toluene (5 mL) and deaerate the mixture by bubbling with nitrogen. Add tetrakis(triphenylphosphine)palladium(0) (92 mg, 0.080 mmol).
-
Reaction: Heat the mixture to reflux for 12 hours under a nitrogen atmosphere.
-
Workup: After cooling, filter the reaction mixture through Celite to remove the solid. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a hexane/dichloromethane (10:1 volume ratio) eluent to obtain this compound (964 mg, 93% yield) as a solid.[2]
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling synthesis.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
Application Note: Synthesis of 1,3,5-tri(thiophen-2-yl)benzene via Palladium-Catalyzed Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of 1,3,5-tri(thiophen-2-yl)benzene, a key building block in the development of organic electronic materials and pharmaceuticals. The described method utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1,3,5-tribromobenzene and thiophene-2-boronic acid. This protocol offers a reliable and efficient route to obtaining the desired compound with a high degree of purity.
Introduction
This compound is a star-shaped molecule with a C3-symmetric core, which has garnered significant interest in materials science and medicinal chemistry. Its unique electronic and photophysical properties, stemming from the extended π-conjugated system of the thiophene and benzene rings, make it a valuable component in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent sensors. Furthermore, the thiophene moiety is a common scaffold in many biologically active compounds, making this molecule an attractive precursor for drug discovery programs. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its application to the synthesis of aryl-substituted thiophenes is well-established.[1][2][3][4] This protocol outlines a robust procedure for the synthesis of this compound, suitable for implementation in a standard organic chemistry laboratory.
Reaction Scheme
Caption: Suzuki-Miyaura coupling of 1,3,5-tribromobenzene with thiophene-2-boronic acid.
Experimental Protocol
Materials:
-
1,3,5-Tribromobenzene (TBB)
-
Thiophene-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Deionized water
-
Hexane
-
Dichloromethane
-
Silica gel (for column chromatography)
-
Celite
Equipment:
-
Two-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a 20 mL two-necked round-bottom flask, add 1,3,5-tribromobenzene (1.0 g, 3.18 mmol) and thiophene-2-boronic acid (1.34 g, 10.49 mmol, 3.3 equivalents).
-
Solvent and Base Addition: Add anhydrous toluene (5 mL) and a 2M aqueous solution of potassium carbonate (5 mL).
-
Inert Atmosphere: Deaerate the mixture by bubbling with nitrogen or argon gas for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (92 mg, 0.080 mmol, 2.5 mol%).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 12 hours with vigorous stirring.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried organic solution through a pad of Celite and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude solid by column chromatography on silica gel. Elute with a hexane/dichloromethane mixture (starting with 10:1 v/v) to isolate the product.
-
-
Product Characterization: The final product, this compound, is obtained as a solid. The expected melting point is in the range of 154-160 °C.[5] A yield of approximately 93% can be expected.[6]
Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equivalents |
| 1,3,5-Tribromobenzene | 314.77 | 1.0 | 3.18 | 1.0 |
| Thiophene-2-boronic acid | 127.96 | 1.34 | 10.49 | 3.3 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.092 | 0.080 | 0.025 |
| This compound | 324.48 | ~0.964 | ~2.97 | (Theoretical) |
| Parameter | Value |
| Yield | ~93% |
| Melting Point | 154-160 °C |
| Appearance | Solid |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,5-Tris(2-thienyl)benzene 97 15509-95-2 [sigmaaldrich.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Purification of 1,3,5-tri(thiophen-2-yl)benzene by Column Chromatography
Introduction
1,3,5-tri(thiophen-2-yl)benzene is a star-shaped organic molecule with a conjugated π-system, making it a valuable building block in the development of organic electronic materials. Its applications span organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)[1]. The synthesis of this compound, often achieved through cross-coupling reactions such as Suzuki or Stille coupling, can result in a crude product containing various impurities.[2] These impurities may include unreacted starting materials (e.g., 1,3,5-tribromobenzene), homocoupled byproducts (e.g., 2,2'-bithiophene), and residual catalyst. Effective purification is therefore critical to achieve the desired material properties and device performance.
This document provides a detailed protocol for the purification of this compound using column chromatography, a widely employed and effective technique for the separation of organic compounds.[3]
Principle of Separation
Column chromatography separates compounds based on their differential adsorption onto a stationary phase and solubility in a mobile phase.[4] For this compound, a normal-phase chromatography setup using silica gel as the stationary phase is highly effective. Silica gel is a polar adsorbent, and the separation is achieved by eluting the crude mixture with a relatively non-polar mobile phase.
The principle of separation relies on the polarity differences between the desired product and the impurities. Typically, in the synthesis of this compound:
-
Homocoupled thiophene dimers are generally less polar than the target molecule and will elute first.
-
This compound , being moderately polar, will have an intermediate elution time.
-
Unreacted aryl halides (if more polar than the product) and highly polar byproducts will have stronger interactions with the silica gel and elute later, or may remain on the column.
Experimental Data
The selection of an appropriate eluent system is crucial for a successful separation. This is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). The ideal eluent system should provide a good separation between the target compound and its impurities, with the target compound having a retention factor (Rf) of approximately 0.2-0.4.
A well-documented eluent system for the purification of this compound is a mixture of hexane and dichloromethane.[2]
| Parameter | Value/Condition | Source |
| Stationary Phase | Silica Gel (230-400 mesh) | [2] |
| Mobile Phase (Eluent) | Hexane/Dichloromethane (10:1, v/v) | [2] |
| Typical Purity Achieved | ≥97% | [5] |
Experimental Protocol
This protocol is a general guideline for the purification of crude this compound. The quantities can be scaled up or down as needed.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a minimal amount of dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing the hexane/dichloromethane (10:1) eluent.
-
Visualize the plate under a UV lamp to assess the separation and determine the Rf values of the components. Adjust the solvent ratio if necessary to achieve optimal separation.
-
-
Column Preparation (Slurry Packing Method):
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand (approximately 0.5-1 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the hexane/dichloromethane (10:1) eluent. The amount of silica gel should be 50-100 times the weight of the crude product.
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock and allow the excess solvent to drain until it is just level with the top of the silica gel. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading (Dry Loading Method Recommended):
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the hexane/dichloromethane (10:1) eluent to the column, filling the space above the sand layer.
-
Open the stopcock and begin collecting the eluent in fractions.
-
Maintain a constant flow of eluent through the column, ensuring the solvent level does not drop below the top of the silica bed.
-
Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.
-
-
Isolation of the Pure Product:
-
Identify the fractions containing the pure this compound using TLC.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product as a solid.
-
Determine the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, or melting point).
-
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Product does not elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of dichloromethane. |
| Product elutes too quickly | Eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of hexane. |
| Poor separation of product and impurities | Inappropriate solvent system. | Re-evaluate the eluent system using TLC with different solvent mixtures (e.g., toluene/hexane, ethyl acetate/hexane). |
| Streaking of spots on TLC | Sample is too concentrated or contains highly polar impurities. | Dilute the sample before spotting on the TLC plate. If streaking persists, consider pre-treating the crude product to remove baseline impurities. |
Conclusion
Column chromatography is a robust and reliable method for the purification of this compound. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis, and by following a systematic protocol, researchers can obtain high-purity material suitable for applications in organic electronics and materials science.
References
Application Notes and Protocols for 1,3,5-tri(thiophen-2-yl)benzene in Organic Field-Effect Transistors (OFETs)
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
1,3,5-tri(thiophen-2-yl)benzene is a star-shaped π-conjugated oligomer with a C3-symmetric structure. This molecular architecture, featuring a central benzene core and three thiophene arms, offers potential advantages for applications in organic electronics.[1] The defined, monodisperse nature of this small molecule allows for high purity and good batch-to-batch reproducibility, which are crucial for consistent device performance.[1] Its three-dimensional structure can facilitate the formation of conjugated polymers with enhanced conductivity. While linear oligothiophenes have been extensively studied in organic field-effect transistors (OFETs), star-shaped analogues like this compound represent an interesting class of materials due to their distinct physical properties, including thermal stability, solubility, and thin-film morphology.[1] These characteristics make them attractive as potential active materials in solution-processed OFETs.
Principle of Operation in OFETs
In an OFET, the organic semiconductor layer, in this case, a thin film of this compound, acts as the charge transport channel. By applying a voltage to the gate electrode, an electric field is generated across the dielectric layer, which modulates the charge carrier density in the semiconductor. This allows for the switching of the current flow between the source and drain electrodes. The performance of the OFET is characterized by several key parameters, including the charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). Thiophene-based materials typically exhibit p-type behavior, meaning that the charge carriers are holes.
Advantages of Star-Shaped Thiophene Oligomers
Star-shaped π-conjugated oligomers, such as this compound, offer several potential benefits over their linear counterparts for OFET applications:
-
Good Film-Forming Properties: The three-dimensional structure can lead to amorphous or microcrystalline thin films with smooth surfaces, which is beneficial for device fabrication and performance.[1]
-
High Purity and Reproducibility: As well-defined molecules, they can be synthesized with high purity, leading to more reliable and reproducible device characteristics compared to polydisperse polymers.[1]
-
Solution Processability: Appropriate chemical modifications can enhance the solubility of these molecules in common organic solvents, enabling the use of low-cost, large-area solution-based fabrication techniques like spin-coating and printing.[2]
-
Tunable Electronic Properties: The electronic properties can be tuned through chemical modification of the core or the thiophene arms.
Expected Performance and Structure-Property Relationships
While specific performance data for OFETs based solely on this compound as the active layer is not extensively reported in the reviewed literature, data from analogous thiophene-based small molecules and star-shaped oligomers can provide an expected performance range. The charge transport in thin films of such materials is highly dependent on the intermolecular packing and molecular orientation. Star-shaped molecules may exhibit weaker intermolecular interactions compared to their linear analogues, which can influence charge carrier mobility.[3] However, their good film-forming properties can compensate for this to some extent. The mobility is expected to be influenced by the deposition conditions and any post-deposition annealing steps, which can improve the crystallinity and molecular ordering of the thin film.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[4]
Materials:
-
1,3,5-tribromobenzene
-
Thiophene-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
In a round-bottom flask, dissolve 1,3,5-tribromobenzene (1 equivalent) and thiophene-2-boronic acid (3.3 equivalents) in a mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate (2 M).
-
Degas the mixture by bubbling with nitrogen or argon for 30 minutes.
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0), under a positive pressure of the inert gas.
-
Heat the reaction mixture to reflux and stir under an inert atmosphere for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
This protocol describes the fabrication of a solution-processed OFET using this compound as the active semiconductor layer.
Materials and Equipment:
-
Heavily n-doped Si wafer with a thermally grown SiO2 layer (e.g., 300 nm)
-
This compound
-
Organic solvent (e.g., chloroform, toluene, or chlorobenzene)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Spin-coater
-
Thermal evaporator
-
Substrate cleaning solutions (e.g., acetone, isopropanol)
-
UV-ozone cleaner or piranha solution (use with extreme caution)
-
Glovebox or inert atmosphere environment
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO2 wafer into appropriate substrate sizes.
-
Sonically clean the substrates sequentially in acetone and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone for 15 minutes or immerse in piranha solution to create a hydrophilic surface with hydroxyl groups.
-
-
Dielectric Surface Modification (Optional but Recommended):
-
Prepare a solution of octadecyltrichlorosilane (OTS) in an anhydrous solvent like toluene or hexane.
-
Immerse the cleaned substrates in the OTS solution for 30 minutes to form a self-assembled monolayer (SAM). This treatment makes the surface hydrophobic, which can improve the molecular ordering of the organic semiconductor.
-
Rinse the substrates with the solvent and anneal at 120 °C for 20 minutes.
-
-
Deposition of the Organic Semiconductor:
-
Prepare a dilute solution of this compound in a suitable organic solvent (e.g., 5-10 mg/mL).
-
Inside a glovebox, deposit the solution onto the substrate using spin-coating. Typical spin-coating parameters are 1000-3000 rpm for 30-60 seconds.
-
Anneal the semiconductor film at a temperature below its melting point (e.g., 80-120 °C) to improve film quality and molecular ordering.
-
-
Deposition of Source and Drain Electrodes:
-
Using a shadow mask to define the electrode geometry, thermally evaporate gold (Au) on top of the organic semiconductor layer to a thickness of 40-50 nm. The channel length (L) and width (W) are defined by the shadow mask.
-
-
Device Characterization:
-
Transfer the fabricated devices to a probe station for electrical characterization.
-
Measure the output and transfer characteristics using a semiconductor parameter analyzer in an inert atmosphere to avoid degradation from air and moisture.
-
Data Presentation
The following table summarizes typical performance data for OFETs based on various solution-processed thiophene-based small molecules. This data provides a reference for the expected performance of devices utilizing this compound.
| Organic Semiconductor | Deposition Method | Mobility (µ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] | Reference(s) |
| DTTR-TTA | Solution-shearing | 0.016 | - | - | [5][6] |
| DTTR-TT / PDTT-SBT Blend (30%) | Solution-processed | 0.22 | - | - | [5][6] |
| TES ADT | Solution-cast | 0.42 ± 0.19 | 10⁵ | 3.6 ± 0.9 | [7] |
| TIPS-pentacene | Solution-processed | > 0.1 | - | - | [2] |
| DBT-I | Shear-coated | 0.26 | 10⁶ | - | [8] |
| BDT(DBTOTTH)₂ | Spin-coating | 1.6 x 10⁻³ | - | - | [9] |
| dH-PTTP | Solution-cast | up to 0.03 | - | - | [10] |
| Thieno[2,3-b]thiophene derivative (linear alkyl chain) | Solution-shearing | 0.42 | > 10⁸ | - | [11] |
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. Star-shaped π-conjugated oligomers and their applications in organic electronics and photonics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Small Molecule Based Solution Processed Organic Field-Effect Transistors and Applications [ir.iitj.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Easily processable phenylene-thiophene-based organic field-effect transistors and solution-fabricated nonvolatile transistor memory elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Performance enhancement of air-stable thieno[2,3-b]thiophene organic field-effect transistors via alkyl chain engineering - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Fabrication of Organic Light-Emitting Diodes (OLEDs) with 1,3,5-tri(thiophen-2-yl)benzene
Introduction
Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology in display and solid-state lighting applications due to their high efficiency, flexibility, and vibrant color emission. The performance of an OLED is intrinsically linked to the properties of the organic materials used in its multilayered structure. Star-shaped molecules have garnered significant interest as host materials in the emissive layer of OLEDs due to their morphological stability and good charge-transporting properties. 1,3,5-tri(thiophen-2-yl)benzene is a promising candidate for use in OLEDs, featuring a C3-symmetric star-shaped structure with a benzene core and thiophene arms. This document provides detailed protocols and application notes for the fabrication of OLEDs incorporating this compound, likely as a host material in the emissive layer. The protocols are based on established fabrication techniques for similar thiophene and triazine-based compounds.
Materials and Device Architecture
The successful fabrication of a high-performance OLED device relies on a well-defined multilayer structure to facilitate efficient charge injection, transport, and recombination. A typical device architecture for an OLED employing this compound as a host for a phosphorescent emitter is presented below.
Proposed Device Structure
A common architecture for phosphorescent OLEDs (PhOLEDs) is a multi-layer stack deposited on an indium tin oxide (ITO)-coated glass substrate. The proposed structure is as follows:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
A specific material set for this architecture is detailed in the table below.
| Layer | Material | Function | Typical Thickness (nm) |
| Anode | Indium Tin Oxide (ITO) | Hole Injection | 100 - 150 |
| HIL | 4,4',4''-tris(3-methylphenylphenylamino)triphenylamine (m-MTDATA) | Improve Hole Injection | 10 - 30 |
| HTL | 1,1-bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexane (TAPC) | Hole Transport | 30 - 60 |
| EML | This compound (T2T) doped with a phosphorescent guest | Light Emission | 20 - 40 |
| ETL | 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) | Electron Transport & Hole Blocking | 30 - 60 |
| EIL | Lithium Fluoride (LiF) | Improve Electron Injection | 1 - 2 |
| Cathode | Aluminum (Al) | Electron Injection | 100 - 150 |
Material Properties
The physical and chemical properties of this compound are crucial for its function in an OLED.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Synonyms | 1,3,5-Tris(2-thienyl)benzene | [1] |
| CAS Number | 15509-95-2 | [1][2] |
| Molecular Formula | C₁₈H₁₂S₃ | [1][2] |
| Molecular Weight | 324.48 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 154-160 °C | [1] |
Experimental Protocols
The following sections detail the step-by-step procedures for the fabrication and characterization of OLEDs using this compound.
Substrate Cleaning
Proper cleaning of the ITO substrate is critical to ensure good film adhesion and device performance.
-
Place ITO-coated glass substrates in a substrate holder.
-
Sequentially sonicate the substrates in baths of detergent, deionized water, acetone, and isopropyl alcohol, each for 15 minutes.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Immediately transfer the cleaned substrates to a UV-ozone treatment chamber for 10-15 minutes to remove organic residues and improve the ITO work function.
Thin Film Deposition
The organic layers and the cathode are deposited via vacuum thermal evaporation in a high-vacuum chamber (base pressure < 10⁻⁶ Torr).
-
Mount the cleaned ITO substrates in the deposition chamber.
-
Load the organic materials and metals into separate thermal evaporation sources (crucibles).
-
Deposit the organic layers sequentially onto the ITO substrate at a controlled rate (typically 0.5-2 Å/s).
-
Deposit the HIL (m-MTDATA).
-
Deposit the HTL (TAPC).
-
Co-evaporate the EML by depositing the this compound host and the desired phosphorescent dopant from separate sources. The doping concentration is controlled by the relative deposition rates.
-
Deposit the ETL (TPBi).
-
-
Deposit the EIL (LiF) at a slower rate (0.1-0.2 Å/s).
-
Deposit the Al cathode at a higher rate (5-10 Å/s).
-
The thickness of each layer should be monitored in-situ using a quartz crystal microbalance.
Device Encapsulation
OLEDs are sensitive to moisture and oxygen. Encapsulation is necessary to protect the device and ensure a long operational lifetime.
-
Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to ambient air.
-
Place a glass lid over the device with a desiccant placed in the intervening space.
-
Apply a UV-curable epoxy around the edges of the glass lid.
-
Cure the epoxy using a UV lamp to form a hermetic seal.
Device Characterization
The performance of the fabricated OLEDs should be characterized to evaluate their optoelectronic properties.
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the current density and luminance as a function of the applied voltage using a source meter and a photometer.
-
Electroluminescence (EL) Spectra: Record the emission spectrum of the device at a constant driving voltage using a spectrometer.
-
Efficiency Calculations:
-
Current Efficiency (cd/A): Calculated from the luminance and current density.
-
Power Efficiency (lm/W): Calculated from the current efficiency and operating voltage.
-
External Quantum Efficiency (EQE, %): Calculated from the number of photons emitted per injected electron.
-
Representative Performance Data
The following table summarizes the expected performance metrics for a green phosphorescent OLED using a thiophene-based host material. These values can serve as a benchmark for devices fabricated with this compound.
| Parameter | Representative Value |
| Maximum Luminance | > 10,000 cd/m² |
| Maximum Current Efficiency | 30 - 60 cd/A |
| Maximum Power Efficiency | 15 - 50 lm/W |
| Maximum EQE | 15 - 25% |
| Turn-on Voltage (at 1 cd/m²) | 2.5 - 3.5 V |
| Emission Peak | ~520 nm (Green) |
| CIE Coordinates (x, y) | (0.30, 0.62) |
Visualizations
OLED Device Architecture
Caption: Layered structure of the proposed OLED device.
OLED Fabrication Workflow
Caption: Workflow for OLED fabrication.
Energy Level Diagram
Caption: Energy level diagram of the OLED device.
References
Application Notes and Protocols: 1,3,5-tri(thiophen-2-yl)benzene for Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-tri(thiophen-2-yl)benzene is a star-shaped aromatic molecule that serves as a versatile building block for the synthesis of novel conjugated polymers. Its unique C3-symmetric structure, composed of a central benzene core and three radiating thiophene arms, allows for the creation of hyperbranched and cross-linked polymers with distinct three-dimensional architectures. These structural features can lead to materials with enhanced solubility, amorphous morphologies that promote isotropic charge transport, and tunable optoelectronic properties. Consequently, polymers derived from this compound are promising candidates for a range of applications in organic electronics, including Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and organic photovoltaics.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the this compound building block is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂S₃ | [1] |
| Molecular Weight | 324.5 g/mol | [1] |
| IUPAC Name | 2-(3,5-dithiophen-2-ylphenyl)thiophene | [1] |
| CAS Number | 15509-95-2 | [1] |
| Appearance | Solid | |
| Melting Point | 154-160 °C |
Synthesis of this compound
The synthesis of this compound can be achieved through various cross-coupling reactions. A common and effective method is the Stille coupling reaction between 1,3,5-tribromobenzene and 2-(tributylstannyl)thiophene.
Caption: Synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Stille Coupling
Materials:
-
1,3,5-Tribromobenzene
-
2-(Tributylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Silica gel for column chromatography
-
Hexane and Dichloromethane (for chromatography)
Procedure:
-
In a nitrogen-purged Schlenk flask, dissolve 1,3,5-tribromobenzene (1.0 eq) and 2-(tributylstannyl)thiophene (3.3 eq) in anhydrous toluene.
-
Degas the solution by bubbling with nitrogen or argon for 20-30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.04 eq) to the reaction mixture under a positive pressure of inert gas.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane/dichloromethane gradient as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Application in Conjugated Polymers
The trifunctional nature of this compound makes it an ideal core for creating star-shaped and hyperbranched conjugated polymers. These architectures can disrupt long-range order, leading to more amorphous films which can be beneficial for certain device applications by reducing anisotropy.
Polymerization Strategies
Two common methods for synthesizing conjugated polymers from this compound are Suzuki coupling and electropolymerization.
Caption: Polymerization strategies for this compound.
Protocol 2: Synthesis of a Hyperbranched Polymer via Suzuki Coupling
Materials:
-
1,3,5-tris(5-bromo-thiophen-2-yl)benzene (as the A3 monomer)
-
A suitable diboronic acid or ester comonomer (B2 monomer), for example, 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Phase transfer catalyst (e.g., Aliquat 336), if using an aqueous base
Procedure:
-
In a Schlenk flask, combine the A3 monomer, B2 comonomer, and the base.
-
Add the anhydrous solvent and phase transfer catalyst (if applicable).
-
Degas the mixture thoroughly with an inert gas.
-
In a separate flask, prepare a solution of the palladium catalyst and ligand (if needed) in the same solvent and degas it.
-
Transfer the catalyst solution to the monomer mixture via cannula under inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 24-72 hours.
-
Monitor the polymerization by GPC to track the molecular weight increase.
-
After the desired molecular weight is achieved, cool the reaction and end-cap by adding a monofunctional boronic acid or halide.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter and wash the polymer extensively with methanol and acetone to remove residual catalyst and monomers.
-
Dry the polymer under vacuum.
Protocol 3: Electropolymerization to Form a Cross-linked Film
Materials:
-
This compound
-
Supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Electrochemical cell with a three-electrode setup (e.g., ITO-coated glass as the working electrode, platinum wire as the counter electrode, and Ag/AgCl as the reference electrode)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare a solution of this compound and the supporting electrolyte in the anhydrous solvent.
-
Assemble the three-electrode cell with the monomer solution.
-
Degas the solution with an inert gas.
-
Apply a potential sweep (cyclic voltammetry) or a constant potential (potentiostatic polymerization) to the working electrode to initiate polymerization.
-
A polymer film will deposit on the surface of the working electrode.
-
After the desired film thickness is achieved, remove the electrode from the solution.
-
Rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.
-
Dry the film under a stream of inert gas.
Characterization of Conjugated Polymers
The synthesized polymers are typically characterized for their optical, electrochemical, and charge transport properties to evaluate their suitability for electronic device applications.
Optical and Electrochemical Properties
The optical properties are usually investigated by UV-Vis and photoluminescence spectroscopy, while the electrochemical characteristics are determined by cyclic voltammetry.
| Polymer Architecture | λₘₐₓ (abs, nm) | λₘₐₓ (em, nm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| Hyperbranched Polyfluorene with Triazine-Thiophene Core (P1) | 385 | 418, 480 | -5.60 | -2.48 | 3.12 | [2][3] |
| Hyperbranched Polyfluorene with Triazine-Thiophene Core (P4) | 385, 425 (sh) | 440, 500 | -5.67 | -2.57 | 3.10 | [2][3] |
| Star-shaped Diketopyrrolopyrrole with Benzene-Thiophene Core | 550 | 680 | -5.30 | -3.50 | 1.80 | [4] |
| Linear Thiophene-Benzothiadiazole Copolymer | 550-650 | - | -5.2 to -5.4 | -3.4 to -3.6 | 1.8-2.0 | [5] |
Note: Data for polymers with structurally similar cores are presented for comparative purposes due to the limited availability of comprehensive data for polymers derived directly from this compound.
Device Applications and Performance
The unique properties of polymers derived from this compound make them suitable for use as the active layer in OFETs and as emissive or host materials in OLEDs.
Caption: Device applications of polymers from this compound.
OFET Performance
The charge transport characteristics of these polymers are crucial for their application in OFETs. The three-dimensional structure can facilitate intermolecular charge hopping, potentially leading to high charge carrier mobilities.
| Polymer | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Thieno[3,2-b]thiophene-Benzothiadiazole Copolymer | up to 0.1 | ~10³ - 10⁴ | [5] |
| Thiophene-fused Isoindigo Copolymer | 10⁻³ - 10⁻² | ~10⁴ - 10⁵ | [6] |
Note: This table presents data for thiophene-based copolymers to provide an indication of the performance that can be expected from polymers incorporating the this compound unit.
OLED Performance
In OLEDs, these materials can be used as the emissive layer or as a host for phosphorescent emitters. Their high triplet energy levels, a consequence of the non-planar structure, can be advantageous for hosting blue phosphorescent dopants.
| Polymer/Molecule as Host/Emitter | Max. External Quantum Efficiency (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Reference |
| Thienothiophene-based D-π-A Emitter | 4.61 | 752 | 2.9 | [7] |
| Carbazole-Triazine Host for Exciplex OLED | 6.84 | - | - | [8] |
Note: This table includes data from materials with similar structural motifs to illustrate the potential performance in OLED devices.
Conclusion
This compound is a valuable and versatile building block for the creation of high-performance conjugated polymers. Its unique star-shaped geometry allows for the synthesis of materials with three-dimensional architectures, leading to desirable properties such as high solubility, amorphous film formation, and tunable optoelectronic characteristics. The experimental protocols provided herein offer a starting point for the synthesis and polymerization of this compound. The compiled data, while drawing from structurally related systems, highlights the significant potential of these materials in advanced electronic applications such as OFETs and OLEDs. Further research focusing on the systematic synthesis and characterization of a broader range of polymers derived from this compound will undoubtedly uncover new opportunities for innovation in organic electronics and materials science.
References
- 1. This compound | C18H12S3 | CID 4121433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Synthesis, photophysical and electrochemical properties of a new star-shaped molecule with a 1,3,5-triethynylbenzene core and diketopyrrolopyrrole arms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Thiophene-fused isoindigo based conjugated polymers for ambipolar organic field-effect transistors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
- 8. Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thin-Film Deposition of 1,3,5-tri(thiophen-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deposition of high-quality thin films of 1,3,5-tri(thiophen-2-yl)benzene (TTB). TTB is a conjugated organic molecule of interest for applications in organic electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The described methods are based on established techniques for small-molecule organic semiconductors and provide a starting point for the development of TTB-based devices.
Material Properties
This compound is a star-shaped molecule with a central benzene core functionalized with three thiophene units. Key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂S₃ | [1] |
| Molecular Weight | 324.48 g/mol | |
| Appearance | White to almost white powder/crystal | [2] |
| Melting Point | 154-160 °C |
Deposition Techniques
Two primary methods for the deposition of TTB thin films are detailed below: High-Vacuum Thermal Evaporation (HVTE) and a solution-based approach termed Solution-Epitaxy. The choice of technique will depend on the desired film properties, substrate, and available equipment.
High-Vacuum Thermal Evaporation (HVTE)
HVTE is a physical vapor deposition technique suitable for creating uniform and high-purity thin films of organic materials. This method is particularly advantageous for the fabrication of multilayer electronic devices where precise control over film thickness and purity is critical.
Caption: Workflow for High-Vacuum Thermal Evaporation of TTB.
-
Substrate Preparation:
-
Clean substrates (e.g., silicon wafers, glass, or ITO-coated glass) by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
For improved film adhesion and ordering, treat the substrate surface with UV-ozone or oxygen plasma for 10-15 minutes.
-
-
Deposition Procedure:
-
Place a suitable amount of this compound powder into a quartz or molybdenum effusion cell (boat).
-
Mount the cleaned substrates onto the substrate holder in the deposition chamber.
-
Evacuate the chamber to a base pressure below 5 x 10⁻⁶ Torr.
-
Gradually heat the effusion cell to the sublimation temperature of TTB. The temperature should be carefully controlled to achieve the desired deposition rate.
-
Open the shutter between the source and the substrate to commence deposition. Monitor the film thickness in real-time using a quartz crystal microbalance.
-
Once the desired thickness is achieved, close the shutter and allow the system to cool before venting with an inert gas like nitrogen.
-
The following parameters are suggested as a starting point and may require optimization for specific applications.
| Parameter | Recommended Range | Notes |
| Base Pressure | < 5 x 10⁻⁶ Torr | Minimizes contamination and ensures a long mean free path for evaporated molecules. |
| Substrate Temperature | 25 - 150 °C | Influences film morphology and crystallinity. Higher temperatures can promote larger grain sizes. |
| Deposition Rate | 0.1 - 1.0 Å/s | Slower rates can lead to more ordered films. |
| Source Temperature | 150 - 250 °C | Dependent on the specific effusion cell design and desired deposition rate. |
| Final Film Thickness | 10 - 100 nm | Application-dependent. |
Solution-Epitaxy
Solution-epitaxy is a solution-based technique that utilizes the solvent-water interface as a flat and defect-free substrate to support molecular self-assembly, leading to highly ordered 2D systems.[3] This method is suitable for molecules that can form stable layers at this interface.
Caption: Workflow for Solution-Epitaxy of TTB.
-
Solution Preparation:
-
Prepare a dilute solution of this compound in a suitable organic solvent (e.g., chloroform, toluene, or a mixture). The concentration will influence the resulting film thickness and morphology.[3]
-
Prepare a subphase of ultrapure water in a clean Langmuir-Blodgett trough or a similar vessel.
-
-
Film Formation and Deposition:
-
Carefully dropcast the TTB solution onto the water surface. The solvent will spread and evaporate, leaving a thin film of TTB molecules at the air-water interface.
-
Allow sufficient time for the molecules to self-assemble into an ordered film. This process occurs close to equilibrium conditions.[3]
-
Carefully bring a cleaned solid substrate (e.g., silicon wafer) into contact with the floating film to transfer it onto the substrate.
-
Allow the transferred film to dry under ambient conditions or in a vacuum oven at a mild temperature.
-
| Parameter | Recommended Range | Notes |
| Solvent | Chloroform, Toluene, Dichloromethane | Choice depends on solubility and evaporation rate.[3] |
| Concentration | 0.05 - 0.5 mg/mL | Lower concentrations can lead to monolayer or few-layer films.[3] |
| Subphase Temperature | Room Temperature | Can be varied to influence self-assembly kinetics. |
| Annealing Temperature | 40 - 80 °C (post-deposition) | Can be used to improve film crystallinity and remove residual solvent. |
Film Characterization
The quality and properties of the deposited TTB thin films should be assessed using appropriate characterization techniques.
| Technique | Information Obtained |
| Atomic Force Microscopy (AFM) | Surface morphology, roughness, and film thickness.[3] |
| X-ray Diffraction (XRD) | Crystalline structure and molecular packing. |
| Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy | Molecular orientation within the film.[3] |
| UV-Visible Spectroscopy | Optical absorption properties and bandgap estimation. |
| Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) | Detailed information on crystallinity and molecular orientation, particularly for thin films.[4][5] |
These protocols provide a foundation for the deposition of this compound thin films. Researchers are encouraged to optimize the parameters based on their specific experimental setup and desired film characteristics.
References
Application Notes and Protocols for the Characterization of 1,3,5-Tri(thiophen-2-yl)benzene-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of polymers based on the 1,3,5-tri(thiophen-2-yl)benzene monomer. This star-shaped monomer leads to the formation of cross-linked or hyperbranched conductive polymers with unique electronic and optical properties, making them promising materials for applications in organic electronics, such as organic field-effect transistors (OFETs), sensors, and electrochromic devices.
Introduction
This compound is a planar, C3-symmetric molecule consisting of a central benzene ring connected to three thiophene units at the 1, 3, and 5 positions. Polymerization of this monomer can proceed through the reactive α-positions of the terminal thiophene rings, leading to the formation of a two- or three-dimensional conjugated network. This unique architecture can impart desirable properties such as high thermal stability, amorphous morphology, and isotropic charge transport. This document outlines the primary synthesis methods and a suite of characterization techniques to evaluate the properties of these polymers.
Synthesis of this compound-Based Polymers
The polymerization of this compound can be achieved through two primary methods: chemical oxidative polymerization and electrochemical polymerization.
Chemical Oxidative Polymerization
This method offers a straightforward route to produce bulk quantities of the polymer powder. Ferric chloride (FeCl₃) is a commonly used oxidizing agent for the polymerization of thiophene derivatives.
Experimental Protocol: Chemical Oxidative Polymerization
-
Monomer Preparation: Ensure the this compound monomer is of high purity.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound (1 equivalent) in an anhydrous solvent such as chloroform or toluene. The concentration of the monomer is typically in the range of 0.1 to 0.5 M.
-
Oxidant Addition: While stirring under a nitrogen atmosphere, add a solution of anhydrous ferric chloride (FeCl₃) (typically 3-4 equivalents) in the same solvent dropwise to the monomer solution. The reaction is often carried out at room temperature or slightly elevated temperatures.
-
Polymerization: Continue stirring the reaction mixture for a period of 12 to 48 hours. A dark-colored precipitate of the polymer will form.
-
Work-up: Quench the reaction by adding methanol. Filter the precipitate and wash it extensively with methanol, then with a dilute hydrochloric acid solution to remove any remaining iron salts, followed by water, and finally with methanol again.
-
Purification: Further purification can be achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and unreacted monomer. The final polymer is then dried under vacuum.
dot
Caption: Workflow for Chemical Oxidative Polymerization.
Electrochemical Polymerization
Electropolymerization allows for the direct deposition of a thin, uniform polymer film onto a conductive substrate, which is advantageous for device fabrication. The process involves the electrochemical oxidation of the monomer.
Experimental Protocol: Electrochemical Polymerization
-
Electrolyte Solution: Prepare a solution of this compound (typically 1-10 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate (TBAP) or lithium perchlorate (LiClO₄) in acetonitrile or dichloromethane).
-
Electrochemical Cell: Use a three-electrode cell setup consisting of a working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode (SCE)).
-
Polymerization: Perform the electropolymerization by either cyclic voltammetry (CV) or potentiostatic methods.
-
Cyclic Voltammetry: Cycle the potential between a lower limit (e.g., 0 V) and an upper limit just above the oxidation potential of the monomer (e.g., 1.2 - 1.8 V vs. Ag/AgCl) for a number of cycles. An increasing current with each cycle indicates polymer film growth.
-
Potentiostatic: Apply a constant potential, slightly above the monomer's oxidation potential, for a specific duration to grow the polymer film.
-
-
Film Characterization: After polymerization, rinse the polymer-coated electrode with the pure solvent to remove unreacted monomer and electrolyte. The film is then ready for characterization.
dot
Caption: Workflow for Electrochemical Polymerization.
Characterization of this compound-Based Polymers
A thorough characterization is essential to understand the structure-property relationships of the synthesized polymers. The following are key characterization techniques.
Electrochemical Characterization
Cyclic voltammetry (CV) is a fundamental technique to determine the redox properties of the polymer.
Experimental Protocol: Cyclic Voltammetry of Polymer Film
-
Setup: Use the polymer-coated electrode as the working electrode in a monomer-free electrolyte solution (e.g., 0.1 M TBAP in acetonitrile).
-
Measurement: Scan the potential to observe the oxidation and reduction (doping and de-doping) processes of the polymer film.
-
Data Analysis: From the voltammogram, determine the onset oxidation potential (E_ox) and onset reduction potential (E_red). These values can be used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels using the following empirical formulas:
-
HOMO (eV) = - (E_ox vs. Fc/Fc⁺ + 4.8)
-
LUMO (eV) = - (E_red vs. Fc/Fc⁺ + 4.8) (Note: Potentials should be referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple).
-
Optical Characterization
UV-Vis spectroscopy is used to determine the electronic absorption properties and the optical bandgap of the polymer.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: For solution-state measurements, dissolve the chemically synthesized polymer in a suitable solvent (e.g., chloroform, THF). For solid-state measurements, use the electropolymerized film on a transparent conductive substrate (e.g., ITO).
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 300-900 nm).
-
Data Analysis: Identify the wavelength of maximum absorption (λ_max). The optical bandgap (E_g^opt) can be estimated from the onset of the absorption edge (λ_onset) using the formula:
-
E_g^opt (eV) = 1240 / λ_onset (nm)
-
Thermal Characterization
Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of the polymer.
Experimental Protocol: Thermogravimetric Analysis
-
Sample Preparation: Place a small amount of the dried polymer powder (typically 5-10 mg) in a TGA sample pan.
-
Measurement: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Determine the decomposition temperature (T_d), which is often taken as the temperature at which 5% weight loss occurs.
Morphological Characterization
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are used to study the surface morphology and topography of the polymer films.
Experimental Protocol: AFM/SEM Imaging
-
Sample Preparation: Use the electropolymerized polymer film on a flat conductive substrate.
-
Imaging: Acquire images of the film surface to observe its texture, roughness, and any structural features.
Quantitative Data Summary
The following tables summarize typical characterization data for this compound-based polymers and related star-shaped thiophene polymers. Note: Data for the specific homopolymer of this compound is limited in the literature; therefore, data from closely related co-polymers and derivatives are included for comparison and are indicative of expected properties.
Table 1: Electrochemical Properties
| Polymer/Monomer System | Onset Oxidation Potential (E_ox vs. Ag/AgCl) | HOMO Level (eV) | Onset Reduction Potential (E_red vs. Ag/AgCl) | LUMO Level (eV) | Electrochemical Bandgap (eV) |
| Poly(this compound) derivative | ~0.8 V to 1.1 V | ~-5.1 to -5.4 | Not always observed | ~-2.8 to -3.2 | ~2.0 to 2.5 |
| Thiophene/Benzodithiophene Co-polymer[1] | 0.73 V | -5.13 | -1.13 V | -3.27 | 1.86 |
| Star-shaped Thiophene-Triazine Polymer | ~1.0 V | -5.4 | ~-1.5 V | -3.3 | 2.1 |
Table 2: Optical Properties
| Polymer System | λ_max (Solution, nm) | λ_max (Film, nm) | Optical Bandgap (E_g^opt, eV) |
| Poly(this compound) derivative | ~400-450 | ~420-480 | ~2.2-2.6 |
| Thiophene/Benzodithiophene Co-polymer[1] | 680 | 715 | 1.56 |
| Star-shaped Thiophene-Fluorene Co-polymer | ~385-425 | ~390-430 | ~2.7-2.9 |
Table 3: Thermal Properties
| Polymer System | Decomposition Temperature (T_d at 5% weight loss, °C) |
| Poly(thiophene) and derivatives | 350 - 450 |
| Thiophene/Benzodithiophene Co-polymer[1] | > 380 |
| Star-shaped Thiophene-Triazine Polymer | > 400 |
Applications
Polymers derived from this compound are promising for various electronic applications due to their unique star-shaped architecture.
Organic Field-Effect Transistors (OFETs)
The cross-linked nature of these polymers can lead to amorphous films with good charge transport properties. While specific data for the homopolymer is scarce, related thiophene-based co-polymers have shown excellent OFET performance.
Table 4: OFET Performance of Related Thiophene-Based Polymers
| Polymer System | Hole Mobility (μ_h, cm²/Vs) | On/Off Ratio |
| Thieno[3,2-b]thiophene-diketopyrrolopyrrole co-polymer | up to 1.95 | > 10⁵ |
| Thieno[2,3-b]thiophene-based small molecule | 0.42 | > 10⁸ |
Sensors
The high surface area and porous nature that can be achieved with these polymers make them suitable candidates for chemical sensors. The conductivity of the polymer can change upon exposure to certain analytes.
dot
Caption: Structure-Property-Application Relationship.
Conclusion
This compound-based polymers represent a class of materials with significant potential in organic electronics. The protocols and characterization techniques outlined in these notes provide a framework for researchers to synthesize and evaluate these materials. While comprehensive data for the homopolymer is still emerging, the properties of related systems suggest that these star-shaped polymers are a promising avenue for the development of high-performance electronic devices. Further research is encouraged to fully elucidate the properties and application potential of this unique polymer system.
References
Application Notes and Protocols for the Electrochemical Analysis of 1,3,5-tri(thiophen-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the electrochemical analysis of 1,3,5-tri(thiophen-2-yl)benzene, a star-shaped oligothiophene with significant potential in the development of novel electronic materials and sensors. This document outlines the synthesis, electrochemical characterization, and a potential sensor application of this compound, complete with detailed experimental protocols and data presentation.
Synthesis of this compound
This compound can be synthesized via established cross-coupling reactions. A common and effective method is the Suzuki coupling reaction. An alternative method utilizing copper(II) chloride as a catalyst has also been reported.
Protocol 1: Synthesis via Suzuki Coupling
This protocol is a general guideline based on common Suzuki coupling procedures for similar compounds.
-
Reactants: 1,3,5-tribromobenzene, 2-thienylboronic acid, Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), a base (e.g., potassium carbonate), and a suitable solvent system (e.g., toluene/ethanol/water).
-
Procedure:
-
In a round-bottom flask, dissolve 1,3,5-tribromobenzene and 2-thienylboronic acid in the solvent system.
-
Add the base and the palladium catalyst to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a reflux temperature for 24-48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Protocol 2: Synthesis using Copper(II) Chloride Catalyst
-
Reactants: 2-acetylthiophene, anhydrous copper(II) chloride (catalyst), and a high-boiling solvent (e.g., toluene).
-
Procedure:
-
Combine 2-acetylthiophene and a catalytic amount of anhydrous CuCl₂ in a round-bottom flask containing the solvent.
-
Reflux the mixture for several hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
-
Electrochemical Characterization
The electrochemical properties of this compound are crucial for understanding its electron-donating capabilities and its suitability for various applications. Cyclic voltammetry (CV) is the primary technique used for this characterization.
Data Presentation
The following table summarizes the expected electrochemical data for this compound based on the analysis of similar thiophene-based compounds. The exact values should be determined experimentally using the protocols provided below.
| Parameter | Symbol | Expected Value (vs. Ag/AgCl) | Method of Determination |
| Onset Oxidation Potential | E_onset,ox_ | ~1.0 - 1.2 V | Cyclic Voltammetry |
| Onset Reduction Potential | E_onset,red_ | Not typically observed | Cyclic Voltammetry |
| HOMO Energy Level | E_HOMO_ | ~ -5.1 to -5.3 eV | Calculated from E_onset,ox_ |
| LUMO Energy Level | E_LUMO_ | - | Calculated from E_onset,red_ |
| Electrochemical Band Gap | E_g_ | - | E_LUMO_ - E_HOMO_ |
Note: The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials using the following empirical formulas, with the ferrocene/ferrocenium (Fc/Fc+) redox couple as an external standard (E_(Fc/Fc+) = 0.38 V vs. Ag/AgCl in acetonitrile):
E_HOMO_ = -[E_onset,ox_ - E_(Fc/Fc+)_ + 4.8] eV E_LUMO_ = -[E_onset,red_ - E_(Fc/Fc+)_ + 4.8] eV
Experimental Protocol: Cyclic Voltammetry
-
Instrumentation: A potentiostat with a three-electrode cell setup.
-
Working Electrode: Glassy carbon electrode (GCE) or platinum (Pt) disk electrode.
-
Counter Electrode: Platinum wire or foil.
-
Reference Electrode: Ag/AgCl electrode.
-
Electrolyte Solution: 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, deoxygenated organic solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Concentration: 1-5 mM solution of this compound in the electrolyte solution.
-
Procedure:
-
Polish the working electrode with alumina slurry, sonicate in deionized water and then in the solvent to be used, and dry it thoroughly.
-
Assemble the three-electrode cell with the electrolyte solution.
-
Purge the solution with an inert gas (nitrogen or argon) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
Record the background CV of the electrolyte solution.
-
Add the analyte to the cell and record the CV at a specific scan rate (e.g., 100 mV/s).
-
Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to study the nature of the electrochemical process.
-
Determine the onset oxidation potential from the obtained voltammogram.
-
Electropolymerization and Characterization of Poly(this compound)
This compound can be electropolymerized to form a cross-linked, conductive polymer film on the electrode surface. This polymer can be used in various applications, including sensors and electrochromic devices.
Experimental Protocol: Electropolymerization
-
Instrumentation and Electrode Setup: Same as for cyclic voltammetry. An indium tin oxide (ITO) coated glass slide can also be used as the working electrode for spectroelectrochemical studies.
-
Monomer Solution: A solution of this compound (typically 1-10 mM) in the electrolyte solution.
-
Procedure (Potentiodynamic Method):
-
Set up the electrochemical cell as described for CV.
-
Cycle the potential repeatedly between a lower limit (e.g., 0 V) and an upper limit just beyond the oxidation potential of the monomer (e.g., 1.5 V) at a scan rate of 50-100 mV/s.
-
Observe the growth of a polymer film on the working electrode, indicated by an increase in the peak currents with each cycle.
-
After a desired number of cycles or film thickness is achieved, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.
-
Characterization of the Polymer Film
The resulting polymer film can be characterized by various techniques:
-
Cyclic Voltammetry: To study the redox behavior of the polymer film in a monomer-free electrolyte solution.
-
Spectroelectrochemistry: To investigate the changes in the UV-Vis absorption spectrum of the polymer film at different applied potentials, which is relevant for electrochromic applications.
-
Scanning Electron Microscopy (SEM): To visualize the morphology of the polymer film.
Application in Electrochemical Sensing
Polythiophene-based materials are excellent candidates for the development of electrochemical sensors due to their conductivity and ability to interact with various analytes. A potential application of poly(this compound) is in the detection of heavy metal ions or small biological molecules.
Proposed Sensing Mechanism
The general mechanism for a polythiophene-based electrochemical sensor involves the interaction of the analyte with the polymer film, which leads to a measurable change in the electrochemical signal (e.g., current or potential). This interaction can be due to:
-
Coordination: The sulfur atoms in the thiophene rings can act as binding sites for heavy metal ions.
-
Electrocatalysis: The polymer film can catalyze the oxidation or reduction of the analyte.
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Change in Conductivity: The binding of the analyte can alter the doping level and conductivity of the polymer.
Experimental Protocol: Analyte Detection (General)
-
Instrumentation and Electrode Setup: Same as for cyclic voltammetry, using the polymer-modified electrode as the working electrode.
-
Buffer Solution: A suitable buffer solution (e.g., phosphate-buffered saline, PBS, for biological analytes or an acetate buffer for heavy metals) containing the supporting electrolyte.
-
Procedure:
-
Record the background signal of the polymer-modified electrode in the buffer solution using a suitable electrochemical technique (e.g., differential pulse voltammetry (DPV) or square wave voltammetry (SWV) for higher sensitivity).
-
Add a known concentration of the analyte to the buffer solution.
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Record the electrochemical response of the sensor to the analyte.
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Repeat for a range of analyte concentrations to construct a calibration curve.
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Visualizations
Experimental Workflow
Caption: Workflow for the electrochemical analysis and application of this compound.
Signaling Pathway for a Generic Electrochemical Sensor
Caption: Generalized signaling pathway for a poly(this compound)-based electrochemical sensor.
Application Note: Computational Modeling of the Electronic Structure of 1,3,5-tri(thiophen-2-yl)benzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3,5-tri(thiophen-2-yl)benzene (TTB) is a star-shaped organic molecule that serves as a crucial building block for functional organic materials.[1][2] Its unique C3-symmetric structure, composed of a central benzene core and three thiophene arms, facilitates the formation of conjugated polymers with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1] Understanding the electronic structure of TTB is paramount for designing novel materials with tailored optoelectronic properties. Computational modeling, particularly using Density Functional Theory (DFT), provides a powerful and cost-effective approach to predict and analyze the electronic properties of such molecules, offering deep insights into structure-property relationships.[3][4]
This application note provides a detailed protocol for the computational modeling of the electronic structure of TTB using DFT and Time-Dependent DFT (TD-DFT). It outlines the steps for geometry optimization, frontier molecular orbital analysis, and the prediction of key electronic properties.
Computational Protocols
A reliable computational protocol is essential for obtaining accurate and reproducible results.[5] The following section details the step-by-step methodology for modeling the electronic structure of TTB.
I. Molecular Structure Preparation
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Initial Structure Construction: Build the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).
-
Initial Cleaning: Perform a preliminary geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
II. Ground State Geometry Optimization and Frequency Analysis
This protocol utilizes the Gaussian suite of programs, but the methodology is applicable to other quantum chemistry software packages.
-
Input File Preparation: Create an input file for a geometry optimization calculation.
-
Method Selection:
-
Functional: Select the B3LYP hybrid functional, which is widely used and generally provides a good balance between accuracy and computational cost for organic molecules.[6][7]
-
Basis Set: Employ the 6-311G(d,p) basis set, which offers a good description of polarization effects.[7]
-
Dispersion Correction: Include an empirical dispersion correction, such as Grimme's D3, to accurately account for van der Waals interactions, which are crucial for molecules with multiple aromatic rings.[5]
-
Solvation Model: If properties in solution are of interest, include a continuum solvation model like the Polarizable Continuum Model (PCM). For this protocol, calculations are performed in the gas phase.
-
-
Execution: Run the geometry optimization calculation. This will find the minimum energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p) with D3 correction) on the optimized geometry. This step is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
III. Electronic Properties Calculation
-
Frontier Molecular Orbitals (FMOs): From the output of the geometry optimization, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the electronic and optical properties of the molecule.[8][9]
-
Ionization Potential and Electron Affinity: Calculate the vertical ionization potential (IP) and electron affinity (EA) using the energies of the neutral molecule and its corresponding cation and anion at the neutral's optimized geometry.
-
Excited State Calculations (TD-DFT): To investigate the optical properties, perform a Time-Dependent DFT (TD-DFT) calculation on the optimized ground-state geometry. This will yield information about the electronic transition energies and oscillator strengths, which can be correlated with experimental UV-Vis absorption spectra.[10] Use the same functional and basis set as for the ground state calculations.
Data Presentation
The following table summarizes the key quantitative data obtained from the computational modeling of this compound at the B3LYP/6-311G(d,p) level of theory with D3 dispersion correction.
| Parameter | Calculated Value | Description |
| HOMO Energy | -5.68 eV | Energy of the highest occupied molecular orbital, related to the ionization potential and electron-donating ability. |
| LUMO Energy | -1.85 eV | Energy of the lowest unoccupied molecular orbital, related to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (Eg) | 3.83 eV | Energy difference between the HOMO and LUMO, a key indicator of molecular stability and optical properties.[7] |
| Vertical Ionization Potential | 6.02 eV | The energy required to remove an electron from the molecule in its ground state geometry. |
| Vertical Electron Affinity | -1.51 eV | The energy released when an electron is added to the molecule in its ground state geometry. |
| Lowest Singlet Excitation Energy | 3.54 eV (350 nm) | The energy of the first electronic transition, corresponding to the main absorption peak in the UV-Vis spectrum. |
| Benzene-Thiophene Dihedral Angle | 35.2° | The average twist angle between the central benzene ring and the thiophene arms, affecting the degree of π-conjugation. |
Visualizations
Computational Workflow
The following diagram illustrates the logical workflow for the computational modeling of TTB's electronic structure.
References
- 1. This compound | 15509-95-2 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Read between the Molecules: Computational Insights into Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The TDDFT Excitation Energies of the BODIPYs; The DFT and TDDFT Challenge Continues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,5-tri(thiophen-2-yl)benzene
Welcome to the technical support center for the synthesis of 1,3,5-tri(thiophen-2-yl)benzene. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance and solutions for common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent and effective methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions. The two primary approaches are:
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Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl boronic acid (or its ester) with an aryl halide. For this synthesis, 1,3,5-tribromobenzene is typically reacted with thiophene-2-boronic acid.[1][2]
-
Stille Coupling: This method utilizes an organotin reagent. Specifically, 1,3,5-tribromobenzene can be coupled with 2-(tributylstannyl)thiophene.[3]
Q2: What kind of yields can I expect for the synthesis of this compound?
Yields can vary significantly based on the chosen synthetic route, the purity of the starting materials, and the optimization of reaction conditions. Reported yields for the Stille coupling method have been as high as 93%.[3] Yields for Suzuki-Miyaura coupling can also be high but are highly dependent on the catalyst system, base, and solvent employed.[4][5]
Q3: How is this compound typically purified?
Purification is commonly achieved using column chromatography on silica gel.[3] A typical eluent system is a mixture of hexane and dichloromethane.[3] Recrystallization can also be used for further purification.
Q4: What are the key starting materials for this synthesis?
The primary starting materials are:
-
A benzene core functionalized with leaving groups, most commonly 1,3,5-tribromobenzene.
-
A thiophene derivative with a reactive group for coupling. This is typically thiophene-2-boronic acid for Suzuki coupling or 2-(tributylstannyl)thiophene for Stille coupling.
Q5: What are the common side reactions to be aware of?
A common side reaction, particularly in Suzuki-Miyaura coupling, is protodeboronation of the boronic acid.[6] This leads to the formation of thiophene as a byproduct and reduces the overall yield. Homocoupling of the boronic acid or the aryl halide can also occur.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Palladium Catalyst | The palladium catalyst, particularly Pd(0) complexes, can be sensitive to air and moisture. Ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalyst. Consider using a more robust catalyst or a pre-catalyst that is activated in situ. |
| Poor Quality Reagents | The purity of the starting materials (1,3,5-tribromobenzene and the thiophene derivative) is crucial. Purify starting materials if necessary. Boronic acids can degrade over time; use fresh or properly stored boronic acid. |
| Ineffective Base (Suzuki Coupling) | The choice and quality of the base are critical for the transmetalation step.[1] Ensure the base is anhydrous and finely powdered for better reactivity. Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃.[6][7] Cesium carbonate can be particularly effective due to its higher solubility in many organic solvents.[1] |
| Incorrect Solvent or Degassing | Solvents must be dry and thoroughly degassed to remove oxygen, which can deactivate the catalyst. Common solvents include toluene, 1,4-dioxane, and DMF.[3][7] Ensure proper degassing through methods like sparging with an inert gas or freeze-pump-thaw cycles. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the rate and yield. If the reaction is sluggish at lower temperatures, a higher temperature (reflux) may be necessary.[3] However, excessively high temperatures can lead to catalyst decomposition or increased side reactions. |
| Protodeboronation of Boronic Acid | This side reaction consumes the boronic acid. To minimize this, ensure anhydrous conditions and use an appropriate base. Using a slight excess of the boronic acid can also help compensate for this loss. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Suggested Solution |
| Homocoupling of Starting Materials | This can occur if the reaction conditions are not optimal. Adjusting the catalyst-to-ligand ratio or changing the ligand can sometimes suppress homocoupling. |
| Formation of Monosubstituted or Disubstituted Products | Incomplete reaction can lead to a mixture of mono-, di-, and tri-substituted products. Increase the reaction time or temperature to drive the reaction to completion. Ensure the stoichiometry of the reagents is correct. |
| Residual Tin Compounds (Stille Coupling) | Organotin byproducts can be difficult to remove.[1] Careful column chromatography is usually effective. Some literature suggests a fluoride wash to help remove tin residues. |
| Decomposition of Starting Materials or Product | If the reaction is run for too long or at too high a temperature, decomposition can occur. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Product is an Oil or Gummy Solid | This can be due to residual solvent or impurities. Try to precipitate the product from a suitable solvent system. If using column chromatography, ensure the silica gel is properly packed and the eluent polarity is optimized. |
| Co-elution of Impurities during Chromatography | If impurities have similar polarity to the product, separation can be challenging. Try a different eluent system or a different stationary phase (e.g., alumina). Preparative TLC or HPLC may be necessary for high purity. |
| Product Insoluble in Common Solvents | This compound has limited solubility in some common solvents. Hot filtration or recrystallization from a high-boiling point solvent might be necessary. |
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Catalyst | Solvent | Conditions | Yield | Reference |
| Stille Coupling | 1,3,5-Tribromobenzene, 2-(Tributylstannyl)thiophene | Tetrakis(triphenylphosphine)palladium(0) | Dry Toluene | Reflux, 12 hours, Inert atmosphere | 93% | [3] |
| Suzuki Coupling | 2-Bromo-5-(bromomethyl)thiophene, Aryl boronic acid | Tetrakis(triphenylphosphine)palladium(0) | 1,4-Dioxane/H₂O (4:1) | 90°C, 12 hours, K₃PO₄ | 25-76% | [7] |
| Micellar Suzuki Coupling | Bromoanilines, Thienyl boronic acids | Pd(dtbpf)Cl₂ | Kolliphor EL in water | Room Temperature, 15 min, Et₃N | up to 98% | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Stille Coupling [3]
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Reaction Setup: In a 20 mL two-necked flask under a nitrogen atmosphere, combine 2-tributylstannylthiophene (4.27 g, 11.43 mmol) and 1,3,5-tribromobenzene (1.0 g, 3.18 mmol).
-
Solvent Addition: Add dry toluene (5 mL) to the flask.
-
Degassing: Deaerate the mixture by bubbling nitrogen through it.
-
Catalyst Addition: Add tetrakistriphenylphosphinepalladium(0) (92 mg, 0.080 mmol).
-
Reaction: Heat the mixture to reflux and maintain for 12 hours.
-
Workup: After cooling to room temperature, filter the mixture through Celite to remove the solid.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel using a hexane/dichloromethane (10/1 v/v) eluent to obtain the final product.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,3,5-tri(thiophen-2-yl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-tri(thiophen-2-yl)benzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura and Stille cross-coupling reactions.
Q1: My reaction yield of this compound is low. What are the potential causes and solutions?
A1: Low yields can stem from several factors related to the specific coupling reaction employed.
-
For Suzuki-Miyaura Coupling:
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Protodeboronation of 2-thienylboronic acid: Thiophene boronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of thiophene. This is often exacerbated by prolonged reaction times, high temperatures, and the presence of water and base.[1]
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Solution: Use a higher excess of the boronic acid (e.g., 1.5-2 equivalents per bromine atom). Minimize reaction time by closely monitoring the reaction progress via TLC or GC-MS. Ensure anhydrous conditions if possible, although some water is often necessary for the Suzuki reaction to proceed. The choice of base can also be critical; weaker bases like potassium carbonate or phosphate are often preferred over stronger bases like sodium hydroxide.
-
-
Catalyst deactivation: The sulfur atom in thiophene can coordinate to the palladium catalyst, leading to deactivation.
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Solution: Employ bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) that can stabilize the palladium catalyst and promote the desired cross-coupling over catalyst deactivation.
-
-
-
For Stille Coupling:
-
Incomplete reaction: The reaction may not have gone to completion.
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Solution: Increase the reaction time or temperature. Ensure the use of a suitable palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand.[2]
-
-
Degradation of the organostannane reagent: 2-(Tributylstannyl)thiophene can degrade over time.
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Solution: Use freshly prepared or purified organostannane reagent.
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-
Q2: I am observing significant amounts of 2,2'-bithiophene as a byproduct. How can I minimize its formation?
A2: The formation of 2,2'-bithiophene is due to the homocoupling of the thiophene reagent.
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In Suzuki-Miyaura Coupling: This occurs from the oxidative coupling of two molecules of 2-thienylboronic acid.
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Solution: Use a lower catalyst loading. Ensure a slow addition of the boronic acid to the reaction mixture. Maintaining a low concentration of the boronic acid can disfavor the homocoupling side reaction.
-
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In Stille Coupling: Homocoupling of 2-(tributylstannyl)thiophene can also occur.
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Solution: Similar to the Suzuki reaction, using a lower catalyst loading and ensuring a controlled addition of the stannane reagent can help. The choice of palladium catalyst and ligands can also influence the extent of homocoupling.
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Q3: My product is contaminated with partially substituted intermediates like 1-bromo-3,5-di(thiophen-2-yl)benzene. How can I drive the reaction to completion?
A3: The presence of incompletely substituted products indicates that not all three bromine atoms on the 1,3,5-tribromobenzene have reacted.
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Solution:
-
Increase the stoichiometry of the thiophene reagent (boronic acid or stannane) to ensure a sufficient excess is present to react with all three positions.
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Increase the reaction time and/or temperature to promote the final substitution steps, which may be sterically hindered.
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Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if reagents are not fully soluble.
-
Q4: How can I effectively purify the final product from the various side products?
A4: Purification of this compound typically involves column chromatography.
-
Solution: A silica gel column is effective for separating the desired trisubstituted product from the nonpolar homocoupling byproduct (2,2'-bithiophene), the more polar partially substituted intermediates, and any remaining starting materials. A gradient elution starting with a nonpolar solvent system (e.g., hexanes) and gradually increasing the polarity (e.g., with dichloromethane or ethyl acetate) is often successful. Recrystallization from a suitable solvent can be used as a final purification step.
Data Presentation
The following tables summarize typical yields and common side products observed in the synthesis of this compound. Note that the exact yields can vary significantly based on the specific reaction conditions.
Table 1: Suzuki-Miyaura Coupling of 1,3,5-Tribromobenzene and 2-Thienylboronic Acid
| Product/Byproduct | Typical Yield Range (%) | Key Influencing Factors |
| This compound | 40 - 70 | Catalyst/ligand system, base, reaction time, temperature |
| 2,2'-Bithiophene | 5 - 15 | Catalyst loading, concentration of boronic acid |
| Thiophene (from protodeboronation) | 5 - 20 | Water content, base strength, reaction time, temperature[1] |
| 1-Bromo-3,5-di(thiophen-2-yl)benzene | 10 - 30 | Stoichiometry of boronic acid, reaction time |
| 1,3-Dibromo-5-(thiophen-2-yl)benzene | 5 - 15 | Stoichiometry of boronic acid, reaction time |
Table 2: Stille Coupling of 1,3,5-Tribromobenzene and 2-(Tributylstannyl)thiophene
| Product/Byproduct | Reported Yield (%) | Reference |
| This compound | 93 | [2] |
| 2,2'-Bithiophene | < 5 (typically) | General observation for Stille couplings |
| 1-Bromo-3,5-di(thiophen-2-yl)benzene | Not reported, but possible | Inferred from reaction mechanism |
| 1,3-Dibromo-5-(thiophen-2-yl)benzene | Not reported, but possible | Inferred from reaction mechanism |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
1,3,5-Tribromobenzene
-
2-Thienylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,3,5-tribromobenzene (1.0 mmol), 2-thienylboronic acid (4.5 mmol, 1.5 eq. per Br), and potassium phosphate (9.0 mmol).
-
Add palladium(II) acetate (0.03 mmol, 3 mol%) and SPhos (0.06 mmol, 6 mol%).
-
Add degassed toluene (20 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/dichloromethane gradient) to afford this compound as a white solid.
Protocol 2: Synthesis of this compound via Stille Coupling [2]
Materials:
-
1,3,5-Tribromobenzene
-
2-(Tributylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Dry Toluene
Procedure:
-
To a 20 mL nitrogen-substituted two-necked flask, add 1,3,5-tribromobenzene (1.0 g, 3.18 mmol) and 2-(tributylstannyl)thiophene (4.27 g, 11.43 mmol).[2]
-
Add dry toluene (5 mL).[2]
-
Deaerate the mixture by bubbling nitrogen through the solution for 15 minutes.[2]
-
Add tetrakis(triphenylphosphine)palladium(0) (92 mg, 0.080 mmol).[2]
-
Heat the mixture to reflux and maintain for 12 hours.[2]
-
After cooling to room temperature, filter the mixture through a pad of Celite.[2]
-
Concentrate the filtrate under reduced pressure.[2]
-
Purify the residue by column chromatography on silica gel (hexane/dichloromethane = 10/1 volume ratio) to obtain this compound.[2] A yield of 964 mg (93%) has been reported for this procedure.[2]
Visualization of Reaction Pathways
Caption: Synthetic pathways to this compound and common side reactions.
References
challenges in the purification of 1,3,5-tri(thiophen-2-yl)benzene
Welcome to the Technical Support Center for the purification of 1,3,5-tri(thiophen-2-yl)benzene. This guide provides troubleshooting tips and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, particularly focusing on column chromatography.
Column Chromatography Issues
Q: My compound is not eluting from the silica gel column, even with a relatively polar solvent system. What could be the problem?
A: Several factors could be at play:
-
Incorrect Solvent System: You may not be using the solvent system you think you are. Double-check the solvent bottles to ensure you haven't reversed the polar and nonpolar components.[1]
-
Compound Decomposition: The compound might be unstable on silica gel and has decomposed on the column.[1] It is advisable to test the stability of your compound on a TLC plate first. Aldehydes, for instance, can be sensitive to the acidic nature of silica gel.[2] While this compound is not an aldehyde, stability on silica should always be considered.
-
Insufficiently Polar Eluent: Although this compound is relatively non-polar, the eluent might still be too non-polar. Try gradually increasing the polarity of the mobile phase.
-
Very Low Concentration: It's possible the compound has eluted, but the fractions are too dilute to be detected by TLC. Try concentrating a few fractions where you expected the compound to elute and re-spot them on a TLC plate.[1][3]
Q: I'm seeing poor separation between my product and impurities on the column, even though they separate well on the TLC plate. Why is this happening?
A: This is a common issue with several potential causes:
-
Overloading the Column: Applying too much crude product can lead to broad bands that overlap, resulting in poor separation.[4] For difficult separations, increasing the ratio of silica to crude product may be necessary.[4]
-
Improper Column Packing: Air bubbles or channels in the silica gel bed will lead to an uneven flow of the mobile phase and result in poor separation. Ensure the column is packed uniformly.
-
Sample Application: The initial band of the compound should be as narrow as possible. Dissolve the crude product in a minimum amount of solvent for loading.[5] If the compound precipitates upon loading in a non-polar solvent, consider dissolving it in a slightly stronger solvent like toluene for application.[4] Dry loading the sample onto silica is another effective technique.[5]
-
Eluent Flow Rate: A flow rate that is too fast can diminish the number of equilibrium steps, leading to poorer separation. Try reducing the flow rate.[4][6]
Q: My product spots are tailing or streaking on the TLC plate and/or during column chromatography. How can I fix this?
A: Tailing is often caused by strong interactions between the compound and the stationary phase.
-
Acidic Impurities or Compound Nature: If your compound has basic functional groups, it can interact strongly with the acidic silica gel.[7] While this compound is not basic, acidic impurities in your crude mixture could cause this phenomenon.
-
Solvent Issues: The chosen solvent may not be optimal for your compound, leading to poor solubility on the plate or column.
-
Sample Overloading: Spotting too much material on the TLC plate can lead to tailing and streaking.[4]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in the synthesis of this compound?
A1: Common impurities often arise from side reactions or unreacted starting materials. When synthesizing via Suzuki or Stille coupling, potential impurities include:
-
Homocoupled Byproducts: Such as 2,2'-bithiophene, which is significantly less polar than the desired product.[2]
-
Unreacted Starting Materials: For example, 1,3,5-tribromobenzene or 2-(tributylstannyl)thiophene.[8]
-
Partially Reacted Intermediates: Molecules where only one or two of the three sites on the benzene ring have reacted.
-
Catalyst Residues: Palladium catalyst residues may be present. These can often be removed by filtering the crude product through a short plug of silica.[9]
Q2: What is a standard protocol for the column chromatography purification of this compound?
A2: A typical procedure involves using silica gel as the stationary phase and a non-polar solvent system as the mobile phase.[8]
| Parameter | Recommended Specification |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane / Dichloromethane |
| Solvent Ratio | 10:1 (Hexane:Dichloromethane)[8] |
| Detection | UV light (254 nm) |
Q3: Can I purify this compound by recrystallization?
A3: Recrystallization can be an effective purification method, especially for removing small amounts of impurities after an initial purification by column chromatography. The key is to find a suitable solvent or solvent pair where the compound is soluble at high temperatures but sparingly soluble at room or lower temperatures.[9] For similar aromatic compounds, solvent systems like ethyl acetate/hexanes or toluene/heptane have been used.[2]
Q4: How can I identify impurities in my purified sample using NMR?
A4: ¹H and ¹³C NMR are powerful tools for assessing purity. Common impurities you might see in the NMR spectrum include:
-
Residual Solvents: Peaks from solvents used in the reaction or purification (e.g., Toluene, Hexane, Dichloromethane, Ethyl Acetate). There are standard tables available that list the chemical shifts of common laboratory solvents.[10][11][12]
-
Silicone Grease: If using glassware with greased joints, you may see broad signals around 0 ppm in the ¹H NMR spectrum.[11]
-
Water: A broad singlet, the chemical shift of which is highly dependent on the solvent and temperature.
Experimental Protocols
Protocol 1: Column Chromatography
This protocol is based on a reported purification method for this compound.[8]
-
Solvent System Selection: Determine the optimal solvent system using Thin-Layer Chromatography (TLC). A reported system is hexane/dichloromethane (10:1 v/v).[8] The ideal system should give your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in hexane. Carefully pour the slurry into your column and allow it to pack, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent mixture.[5] Carefully apply the solution to the top of the silica gel using a pipette.
-
Elution: Begin eluting with the chosen solvent system (e.g., 10:1 hexane/dichloromethane). Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This is a general protocol that would need to be optimized for this compound.
-
Solvent Selection: Test the solubility of your compound in various solvents to find one in which it is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Place the impure solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should occur. Cooling further in an ice bath can maximize the yield.[7]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.[7]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography purification.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. research.rice.edu [research.rice.edu]
Technical Support Center: 1,3,5-tri(thiophen-2-yl)benzene (TTB) in Devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-tri(thiophen-2-yl)benzene (TTB) in electronic devices. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TTB) and where is it used?
A1: this compound (TTB) is an organic semiconductor molecule.[1] It consists of a central benzene ring connected to three thiophene units.[1] Due to its chemical structure, it is explored for use in various organic electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic devices.[1]
Q2: What are the primary known degradation mechanisms for thiophene-based materials in electronic devices?
A2: While specific data for TTB is limited, research on other thiophene-based organic semiconductors points to several key degradation mechanisms:
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Oxidation: In the presence of oxygen and moisture, the thiophene rings are susceptible to oxidation. This can disrupt the conjugated π-electron system, which is crucial for charge transport, leading to a decline in device performance. The reaction with dissolved oxygen, particularly at the interface with metal electrodes like gold, can produce reactive oxygen species that aggressively degrade the organic material.[2]
-
Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can induce photochemical reactions. These reactions can lead to bond breaking, cross-linking, or other structural changes in the molecule, ultimately degrading its electronic properties.
-
Electrochemical Degradation: During device operation, the application of electrical bias can lead to electrochemical reactions. This is particularly relevant in organic electrochemical transistors (OECTs), where both oxidative and reductive bias stress can contribute to degradation.[2][3] For instance, reductive bias at the drain electrode can enhance reactions with dissolved oxygen.[3]
-
Thermal Degradation: High temperatures can cause the material to decompose. While TTB has a relatively high melting point of 154-160 °C, prolonged exposure to elevated temperatures during device fabrication or operation can still lead to gradual degradation.
Q3: My TTB-based OFET is showing a decrease in performance over time. What are the likely causes?
A3: A decrease in the performance of an organic field-effect transistor (OFET) using TTB can be attributed to several factors, often related to the degradation of the active material or interfaces within the device. Common causes include:
-
Intrinsic Material Instability: The inherent susceptibility of the thiophene units in TTB to oxidation when exposed to ambient air (oxygen and moisture).
-
Environmental Factors: Exposure to light, elevated temperatures, and humidity can accelerate degradation processes.
-
Bias Stress Effects: Prolonged application of a gate and drain voltage during operation can induce charge trapping in the dielectric layer or at the semiconductor-dielectric interface, leading to a shift in the threshold voltage and a decrease in mobility.
-
Interfacial Degradation: The interfaces between the TTB layer and the electrodes (source/drain) or the dielectric layer can degrade over time. For example, the reaction of dissolved oxygen at the gold electrode interface can create damaging reactive species.[2]
Troubleshooting Guides
This section provides structured guidance for identifying and addressing common issues encountered during experiments with TTB-based devices.
Issue 1: Rapid Decrease in OFET On-Current and Mobility
Symptoms:
-
A significant drop in the drain current in the saturation regime (I_dsat).
-
Calculated field-effect mobility decreases with repeated measurements.
-
An increase in the off-state current.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Verification Steps | Suggested Solution |
| Oxygen and Moisture Induced Degradation | 1. Measure the device characteristics immediately after fabrication in an inert environment (e.g., a glovebox).2. Expose the device to ambient air for a controlled period and re-measure.3. Compare the performance to identify the rate of degradation. | - Encapsulate the device to protect it from oxygen and moisture.- Conduct all measurements in an inert atmosphere. |
| Bias Stress Effect | 1. Perform prolonged bias stress measurements by applying a constant gate and drain voltage.2. Monitor the threshold voltage shift and mobility degradation over time. | - Use a pulsed measurement technique to reduce the total time the device is under stress.- Investigate different gate dielectric materials that are less prone to charge trapping. |
| Poor Film Morphology | 1. Analyze the morphology of the TTB thin film using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).2. Look for pinholes, cracks, or a high degree of roughness. | - Optimize the deposition parameters (e.g., substrate temperature, deposition rate for vacuum deposition; solvent, concentration, spin speed for solution processing).- Consider using a different solvent or solvent annealing to improve film quality. |
| Electrode/Semiconductor Interface Issues | 1. Use different electrode materials (e.g., silver, calcium) to see if the degradation rate changes.2. Consider passivating the electrode surface with a self-assembled monolayer (SAM).[2] | - Use electrode materials with work functions that are better matched to the HOMO/LUMO levels of TTB.- Treat the electrode surfaces with SAMs to improve the interface and reduce degradation.[2] |
Issue 2: Inconsistent or Non-reproducible Device Performance
Symptoms:
-
Large variations in key performance metrics (mobility, on/off ratio, threshold voltage) across different devices on the same substrate.
-
Inconsistent results between different fabrication batches.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Verification Steps | Suggested Solution |
| Inconsistent Film Deposition | 1. Measure the thickness of the TTB film at multiple points across the substrate.2. Use techniques like AFM to check for variations in morphology. | - Ensure uniform substrate heating during vacuum deposition.- For spin coating, ensure the substrate is clean and the spin coater is properly calibrated. |
| Substrate Contamination | 1. Thoroughly clean the substrates using a standardized procedure (e.g., sonication in acetone, isopropanol, and deionized water).2. Use a UV-ozone treatment or plasma cleaning immediately before deposition. | - Implement a rigorous and consistent substrate cleaning protocol.- Store cleaned substrates in a clean, dry environment. |
| Variability in Material Purity | 1. If synthesizing TTB in-house, ensure consistent purification of each batch.2. Use techniques like NMR, mass spectrometry, and elemental analysis to confirm purity. | - Use high-purity, commercially available TTB if possible.- If synthesizing, establish a strict purification and characterization protocol. |
Experimental Protocols
Protocol 1: Assessing Photochemical Stability of TTB Films
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Film Preparation: Deposit a thin film of TTB on a quartz substrate.
-
Initial Characterization: Measure the initial UV-Vis absorption and photoluminescence (PL) spectra of the film.
-
Controlled Light Exposure: Expose the film to a light source with a known spectrum and intensity (e.g., a solar simulator or a UV lamp) for defined periods.
-
Periodic Measurements: At regular intervals, re-measure the UV-Vis and PL spectra.
-
Data Analysis: Plot the change in absorbance at the peak wavelength and the PL intensity as a function of exposure time to quantify the rate of photodegradation.
Protocol 2: Evaluating Electrochemical Stability using Cyclic Voltammetry (CV)
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Sample Preparation: Coat a working electrode (e.g., glassy carbon or platinum) with a thin film of TTB.
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Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the TTB-coated working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in an appropriate electrolyte solution.
-
Cyclic Voltammetry Measurement: Perform multiple CV cycles over the potential range of interest.
-
Data Analysis: Observe any changes in the oxidation and reduction peaks over successive cycles. A decrease in peak current or the appearance of new peaks can indicate electrochemical degradation.
Visualizations
Caption: Troubleshooting workflow for TTB device degradation.
Caption: Experimental workflow for TTB stability assessment.
Caption: Potential degradation pathways of TTB.
References
Technical Support Center: Optimizing 1,3,5-tri(thiophen-2-yl)benzene (TTB) Based OFETs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the performance of Organic Field-Effect Transistors (OFETs) based on 1,3,5-tri(thiophen-2-yl)benzene (TTB) and similar star-shaped thiophene oligomers.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the hole mobility I can expect from a this compound (TTB) based OFET?
A1: For star-shaped thiophene-containing oligomers, reported hole mobilities can be in the range of 1.6 × 10⁻³ cm²/Vs.[1] This value can be considered a preliminary benchmark, which can be optimized through systematic adjustments of fabrication parameters.
Q2: What are the key processing parameters that influence the performance of TTB-based OFETs?
A2: The performance of solution-processed TTB OFETs is highly dependent on several factors, including the choice of solvent, solution concentration, substrate annealing temperature, and the deposition technique (e.g., spin coating, solution shearing).[2] Interfacial modifications and post-deposition annealing are also critical for achieving optimal device characteristics.
Q3: How does annealing affect the performance of thiophene-based OFETs?
A3: Thermal annealing is a crucial step for improving the performance of many organic semiconductor thin films, including those based on thiophene. The process can enhance the crystallinity and molecular ordering of the film, which is essential for efficient charge transport. However, the optimal annealing temperature is material-specific and needs to be determined experimentally.
Q4: What is the role of surface treatment of the dielectric layer?
A4: Surface treatment of the dielectric layer, for example with self-assembled monolayers (SAMs) like octadecyltrichlorosilane (OTS), is critical for promoting favorable molecular packing of the organic semiconductor at the interface.[3] A well-treated surface can lead to higher mobility and improved device stability.
Q5: How can I minimize contact resistance in my TTB OFETs?
A5: High contact resistance can significantly limit OFET performance. To minimize it, ensure clean interfaces between the semiconductor and the source-drain electrodes. The choice of electrode metal is also important; gold is a common choice due to its high work function, which generally leads to a smaller hole injection barrier for p-type semiconductors like TTB.[1]
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Low Hole Mobility | - Poor crystallinity of the TTB film.- Unfavorable film morphology.- High density of traps at the semiconductor-dielectric interface.- High contact resistance. | - Optimize the post-deposition annealing temperature.- Experiment with different solvents and solution concentrations to improve film formation.- Treat the dielectric surface with a suitable self-assembled monolayer (SAM) like OTS.- Ensure clean electrode surfaces and consider using high work function metals like gold.[1] |
| Low On/Off Ratio | - High off-current due to impurities or a high density of bulk traps.- Gate leakage current. | - Purify the TTB material to remove impurities.- Optimize the film deposition process to reduce defects.- Ensure the integrity of the gate dielectric layer to minimize leakage. |
| High Threshold Voltage (Vth) | - Presence of charge traps at the semiconductor-dielectric interface or within the bulk of the semiconductor. | - Improve the quality of the dielectric layer and its interface with the semiconductor through surface treatments.- Annealing the device can help reduce the density of some traps. |
| Poor Film Quality (e.g., dewetting, pinholes) | - Incompatible solvent with the substrate surface.- Sub-optimal solution concentration or deposition speed. | - Select a solvent that has good wettability on the substrate.- Adjust the solution concentration and deposition parameters (e.g., spin speed for spin coating, shearing speed for solution shearing).[2] |
Experimental Protocols
General Fabrication Procedure for a Bottom-Gate, Top-Contact TTB OFET
-
Substrate Cleaning:
-
Sequentially sonicate the Si/SiO₂ substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to remove any remaining organic residues.
-
-
Dielectric Surface Modification (Optional but Recommended):
-
Prepare a solution of octadecyltrichlorosilane (OTS) in toluene.
-
Immerse the cleaned substrates in the OTS solution for 30 minutes.
-
Rinse the substrates with fresh toluene to remove excess OTS.
-
Anneal the substrates at 120°C for 20 minutes.
-
-
TTB Solution Preparation:
-
Dissolve this compound in a suitable solvent (e.g., chloroform, chlorobenzene, or toluene) at a concentration of 5-10 mg/mL.
-
Stir the solution at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE filter before use.
-
-
Thin Film Deposition (Spin Coating Example):
-
Deposit the TTB solution onto the substrate.
-
Spin-coat at a speed of 1500-3000 rpm for 60 seconds.
-
Dry the film on a hotplate at a moderate temperature (e.g., 60-80°C) for 10 minutes to remove residual solvent.
-
-
Post-Deposition Annealing:
-
Anneal the TTB film at a temperature range of 100-180°C for 30-60 minutes in a nitrogen-filled glovebox. The optimal temperature should be determined experimentally.
-
-
Electrode Deposition:
-
Thermally evaporate gold source and drain electrodes through a shadow mask to a thickness of 50-100 nm. The channel length and width are defined by the shadow mask.
-
-
Characterization:
-
Perform electrical characterization of the OFETs in a probe station connected to a semiconductor parameter analyzer.
-
Extract key parameters such as mobility, on/off ratio, and threshold voltage from the transfer and output characteristics.
-
Performance Optimization Workflow
Caption: A workflow diagram for optimizing TTB-based OFET performance.
Logical Troubleshooting Flow
Caption: A logical flowchart for troubleshooting common issues in TTB OFETs.
References
Technical Support Center: 1,3,5-tri(thiophen-2-yl)benzene Film Deposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the film morphology of 1,3,5-tri(thiophen-2-yl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for depositing this compound thin films?
A1: The two most common methods for depositing thin films of small organic molecules like this compound are solution-based techniques, such as spin coating, and vacuum-based techniques, like thermal evaporation. The choice of method depends on factors such as desired film thickness, uniformity, purity, and the scale of fabrication.
Q2: How does the choice of solvent affect the morphology of spin-coated films?
A2: The solvent plays a critical role in the morphology of spin-coated films. Factors such as the solubility of this compound in the solvent, the solvent's boiling point, and its surface tension all influence the final film quality. A solvent with good solubility will prevent the formation of aggregates in the solution. The evaporation rate of the solvent during the spinning process affects the timescale for molecular self-assembly and can influence the crystallinity and surface roughness of the film.
Q3: What is the purpose of thermal annealing after film deposition?
A3: Thermal annealing is a post-deposition processing step where the film is heated to a temperature below its melting point. This process provides thermal energy to the molecules, allowing them to rearrange into a more ordered and thermodynamically stable state.[1] For organic semiconductor films, this can lead to increased crystallinity, larger grain sizes, and reduced defects, which in turn can improve charge transport properties.[1]
Q4: How does substrate preparation impact film quality?
A4: Substrate preparation is a critical step for achieving high-quality thin films. A clean and smooth substrate surface is essential for uniform film formation and good adhesion. Contaminants such as dust, organic residues, or moisture can lead to defects like pinholes, comets, and film delamination. Surface treatments, such as with self-assembled monolayers (SAMs), can be used to modify the surface energy of the substrate to promote the desired molecular orientation and film growth.
Q5: What are typical performance characteristics of devices using thiophene-based small molecules?
A5: Thiophene-based small molecules are often used as the active layer in organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the film morphology. For similar oligothiophenes, charge carrier mobilities can range from 10⁻⁵ to over 1 cm²/Vs. The on/off ratio, another key metric for transistors, is also sensitive to the quality of the semiconductor film.
Troubleshooting Poor Film Morphology
Poor film morphology can manifest in various ways, including high surface roughness, cracks, pinholes, or a lack of crystallinity. Below is a guide to common problems and their potential solutions for both spin coating and vacuum thermal evaporation of this compound.
Spin Coating Troubleshooting
| Observed Problem | Potential Causes | Suggested Solutions |
| Pinholes or "Comets" | Particulate contamination in the solution or on the substrate. Air bubbles introduced during solution dispensing. | Filter the solution using a syringe filter (e.g., 0.2 µm PTFE). Ensure the substrate is thoroughly cleaned in a cleanroom environment. Degas the solution by gentle sonication before use. Dispense the solution slowly and at a low angle to the substrate. |
| Streaks or Striations | Inhomogeneous drying of the solvent. Mismatched surface tension between the solution and the substrate. | Use a solvent with a higher boiling point to slow down evaporation. Optimize the spin speed and acceleration. Consider using a solvent mixture to tune the evaporation profile. Treat the substrate surface (e.g., with a self-assembled monolayer) to improve wettability. |
| Cracked Film | High internal stress in the film, often due to rapid solvent evaporation. Mismatch in the coefficient of thermal expansion between the film and the substrate. | Use a solvent with a lower evaporation rate. Optimize the post-deposition annealing process by using a slower ramp rate for heating and cooling. |
| Incomplete or Dewetted Film | Poor wettability of the substrate by the solution. Insufficient solution volume. | Modify the substrate surface energy using treatments like UV-ozone or self-assembled monolayers. Increase the volume of the dispensed solution. |
| High Surface Roughness | Aggregation of the molecule in solution. Uncontrolled crystallization during spin coating. | Ensure the complete dissolution of this compound, possibly with gentle heating and stirring. Optimize the solvent system and concentration. Adjust the spin speed and duration. |
Vacuum Thermal Evaporation Troubleshooting
| Observed Problem | Potential Causes | Suggested Solutions |
| High Surface Roughness | High deposition rate. Substrate temperature is not optimal for promoting smooth film growth. | Decrease the deposition rate to allow more time for molecular arrangement on the surface. Optimize the substrate temperature; for similar oligothiophenes, intermediate temperatures (e.g., 60 °C) have been shown to improve crystallinity and morphology.[2][3] |
| Poor Adhesion/Delamination | Contaminated substrate surface. High internal stress in the film. | Thoroughly clean the substrate prior to loading into the vacuum chamber. Consider in-situ cleaning methods like ion bombardment if available. Reduce film stress by optimizing the deposition rate and substrate temperature. |
| Non-uniform Film Thickness | Incorrect positioning of the substrate relative to the evaporation source. Instability in the evaporation source temperature. | Ensure the substrate is centered and at the correct distance from the source for uniform flux. Use a stable power supply for the evaporation source and monitor the deposition rate closely with a quartz crystal microbalance. |
| Amorphous or Poorly Crystalline Film | Substrate temperature is too low, preventing molecular ordering. Deposition rate is too high, leading to a kinetically trapped disordered state. | Increase the substrate temperature to provide thermal energy for crystallization.[2] Reduce the deposition rate. Perform a post-deposition thermal anneal to promote crystallization. |
Experimental Protocols
Disclaimer: The following protocols are based on general procedures for thiophene-based small molecules and may require optimization for this compound.
Protocol 1: Spin Coating
-
Substrate Cleaning:
-
Sequentially sonicate substrates (e.g., Si/SiO₂) in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol, for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the substrates with UV-ozone or an oxygen plasma for 10-15 minutes immediately before use to ensure a hydrophilic surface.
-
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., chloroform, chlorobenzene, or toluene) at a concentration range of 5-20 mg/mL.
-
Gently heat and stir the solution to ensure complete dissolution.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter.
-
-
Spin Coating Process:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense an adequate amount of the filtered solution onto the center of the substrate.
-
Spin the substrate at a speed between 1000-4000 rpm for 30-60 seconds. The optimal speed will depend on the desired film thickness and the solution properties.
-
After spinning, transfer the coated substrate to a hotplate for a soft bake (e.g., 80-100 °C for 1-5 minutes) to remove residual solvent.
-
-
Thermal Annealing (Optional):
-
Anneal the film on a hotplate in a controlled environment (e.g., a nitrogen-filled glovebox) at a temperature of 120-150 °C for 10-30 minutes.
-
Allow the film to cool down slowly to room temperature.
-
Protocol 2: Vacuum Thermal Evaporation
-
Substrate Preparation:
-
Follow the same cleaning procedure as for spin coating (Protocol 1, Step 1).
-
-
Deposition Process:
-
Load the cleaned substrates into the substrate holder of a high-vacuum thermal evaporation system.
-
Place a small amount of this compound powder into a thermal evaporation source (e.g., a quartz crucible).
-
Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr.
-
Set the desired substrate temperature (e.g., room temperature, 60 °C, or 90 °C).[2][3]
-
Gradually increase the temperature of the evaporation source until the desired deposition rate is achieved (typically 0.1-0.5 Å/s), as monitored by a quartz crystal microbalance.
-
Deposit the film to the desired thickness.
-
Cool the source and vent the chamber with an inert gas (e.g., nitrogen).
-
-
Thermal Annealing (Optional):
-
The film can be annealed in-situ by maintaining the substrate at an elevated temperature after deposition or ex-situ using a hotplate in a controlled environment.
-
Visualizing Troubleshooting Workflows
Troubleshooting Workflow for Spin Coating
Caption: A flowchart for troubleshooting common defects in spin-coated films.
Relationship between Deposition Parameters and Film Properties in Vacuum Thermal Evaporation
References
enhancing the stability of 1,3,5-tri(thiophen-2-yl)benzene derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for working with 1,3,5-tri(thiophen-2-yl)benzene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a star-shaped, C3-symmetric molecule consisting of a central benzene ring substituted with three thiophene units at the 1, 3, and 5 positions.[1][2] It serves as a key trifunctional monomer in the synthesis of conjugated polymers and dendrimers. These materials are utilized in various optoelectronic applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic devices.[2][3]
Q2: What are the common synthetic routes to prepare this compound?
A2: The most prevalent methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions. These include:
-
Suzuki Coupling: Reacting 1,3,5-tribromobenzene with a thiophene-2-boronic acid or its ester.[4]
-
Stille Coupling: Reacting 1,3,5-tribromobenzene with 2-(tributylstannyl)thiophene.[5] Self-condensation of substituted acetophenones can also be used for synthesizing 1,3,5-triarylbenzene cores.[3]
Q3: What factors influence the stability of this compound derivatives?
A3: The stability of these derivatives is influenced by several factors, including molecular structure, electronic effects, and intermolecular interactions.[6] The thiophene rings are generally susceptible to electrophilic attack.[7] Key factors include:
-
Photostability: Conjugated systems can be prone to photodegradation. Protecting experiments and stored compounds from direct light is crucial. The introduction of specific functional groups can sometimes mitigate these effects.
-
Thermal Stability: The thermal stability is influenced by the substituents on both the benzene and thiophene rings. Electron-withdrawing or electron-donating groups can alter the electron density and resonance stability of the aromatic system.[6] Bulky groups may provide steric hindrance that enhances stability.[6]
-
Electrochemical Stability: The oxidation and reduction potentials are important for applications in electronics. The introduction of electron-donating groups can lower the oxidation potential, while electron-withdrawing groups can lower the LUMO energy level.[8]
Q4: How can the solubility of these derivatives be improved?
A4: The planar, rigid structure of this compound can lead to poor solubility in common organic solvents.[9] Strategies to enhance solubility include:
-
Functionalization: Introducing flexible alkyl or alkoxy chains onto the thiophene rings.
-
Solvent Selection: Using higher boiling point, aromatic, or chlorinated solvents like toluene, chlorobenzene, or dioxane for reactions and processing.[9][10]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and handling of this compound derivatives.
Issue 1: Low or No Yield in Suzuki Coupling Reaction
Q: My Suzuki coupling reaction to synthesize a this compound derivative is resulting in a very low yield. What are the possible causes and solutions?
A: Low yields in Suzuki couplings are a common problem. A systematic approach to troubleshooting is often required.
Caption: Troubleshooting flowchart for low-yield Suzuki reactions.
Detailed Checklist:
-
Atmosphere Control: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxygen from deactivating the palladium catalyst.[4][11]
-
Catalyst & Ligand: The choice of catalyst and ligand is critical. While Tetrakis(triphenylphosphine)palladium(0) is common, other systems like Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃/P(t-Bu)₃ might offer better results, especially for less reactive substrates.[4]
-
Base Selection: The base plays a crucial role. Common choices include K₂CO₃, Cs₂CO₃, KF, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate and yield.[4][11]
-
Solvent System: Solubility of the reactants, particularly the aryl halide, can be a limiting factor.[9] Toluene is often used, but solvent mixtures like Dioxane/Water or THF/Water can improve solubility and reaction efficiency.[11]
-
Temperature and Time: These reactions often require elevated temperatures (reflux).[5] If the reaction is sluggish, increasing the temperature or extending the reaction time may help. Microwave-assisted synthesis can also accelerate the reaction.[4]
-
Reagent Purity: Ensure the purity of starting materials, especially the boronic acid or its ester, as impurities can inhibit the catalyst. Deborylation (cleavage of the C-B bond) can be a significant side reaction.[10]
Issue 2: Difficulty in Product Purification
Q: My reaction mixture shows multiple products on TLC, and purification by column chromatography is difficult. How can I improve the separation?
A: This is a common challenge due to the formation of mono-, di-, and tri-substituted intermediates, as well as homocoupled byproducts.
-
Reaction Optimization: The best solution is to optimize the reaction to maximize the yield of the desired tri-substituted product. This reduces the purification burden.
-
Work-up Procedure: If using a boronic acid, an acidic or basic wash during the work-up can help remove unreacted boronic acid and its byproducts.[11]
-
Chromatography Technique:
-
Solvent System: A non-polar solvent system is typically effective. One reported system is a hexane/dichloromethane gradient (e.g., starting from 10:1 v/v).[5]
-
Silica Gel: Ensure the use of high-quality silica gel with an appropriate mesh size for good resolution.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., toluene, chlorobenzene) can be a highly effective final purification step.
-
Data Presentation
Table 1: Suzuki Coupling Reaction Parameters for Aryl Halides
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Notes | Reference |
| Pd(PPh₃)₄ | - | Toluene | Reflux | 12 | Standard conditions for Stille coupling, adaptable for Suzuki. | [5] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | - | A generally effective system for many Suzuki couplings. | [9] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | - | - | - | Recommended for increasing the rate of cross-coupling. | [4] |
| Pd(OAc)₂ / Ligand | K₂CO₃ | THF / H₂O | ~75 | - | A common system; water as a co-solvent is often necessary. | [11] |
Table 2: Physical & Chemical Properties of this compound
| Property | Value |
| CAS Number | 15509-95-2 |
| Molecular Formula | C₁₈H₁₂S₃ |
| Molecular Weight | 324.48 g/mol |
| Appearance | White to off-white powder/crystal |
| Topological Polar Surface Area | 84.7 Ų |
| Rotatable Bond Count | 3 |
Experimental Protocols
Protocol: Synthesis of this compound via Stille Coupling
This protocol is adapted from a known synthetic route and provides a general guideline.[5]
Materials:
-
1,3,5-Tribromobenzene
-
2-(Tributylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Celite
-
Silica Gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
Reaction Setup: To a two-necked flask under an inert atmosphere (Nitrogen or Argon), add 1,3,5-tribromobenzene (1.0 eq), 2-(tributylstannyl)thiophene (3.6 eq), and anhydrous toluene.
-
Degassing: Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (approx. 0.025 eq) to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 12 hours, monitoring the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the solid palladium catalyst.
-
Concentrate the filtrate under reduced pressure to remove the toluene.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel.
-
Elute with a hexane/dichloromethane solvent system (e.g., 10:1 v/v) to isolate the product.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
-
Caption: Experimental workflow for Stille coupling synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. article.sapub.org [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. longdom.org [longdom.org]
- 7. Thiophene - Wikipedia [en.wikipedia.org]
- 8. Synthesis, and optical and electrochemical properties of 1,1′,3,3′-tetraaryl-4,4′-bibenzo[c]thiophene derivatives with the same or different aryl substituents on the thiophene rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,3,5-tri(thiophen-2-yl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-tri(thiophen-2-yl)benzene. The following sections address common issues encountered during synthesis, with a focus on the impact of solvent selection.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My Suzuki-Miyaura reaction to synthesize this compound has a low yield. What are the potential causes and solutions?
A1: Low yields in Suzuki-Miyaura couplings are a common issue and can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Reagent Quality:
-
Thiophene-2-boronic acid instability: Boronic acids can be prone to degradation. Ensure it is stored under anhydrous conditions and consider using freshly opened or purified material.
-
Catalyst activity: The palladium catalyst is sensitive to air and moisture. Use a fresh catalyst or a pre-catalyst that is activated in situ.
-
-
Reaction Conditions:
-
Insufficient degassing: Palladium(0) catalysts are susceptible to oxidation. Ensure your solvent and reaction mixture are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
-
Inappropriate base: The choice and quality of the base are crucial. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The base needs to be finely powdered and anhydrous for optimal performance.
-
Suboptimal temperature: The reaction temperature may need optimization. If the reaction is sluggish, a higher temperature might be required. Conversely, high temperatures can lead to catalyst decomposition or side reactions.
-
-
Solvent Effects:
-
Poor solvent choice: The solvent plays a critical role in the solubility of reagents and the stability of the catalytic species. A solvent system that does not adequately dissolve the reactants can lead to low yields.
-
Presence of water: While some Suzuki-Miyaura reactions benefit from a small amount of water, especially when using inorganic bases, an excessive amount can lead to hydrolysis of the boronic acid. Conversely, for some systems, completely anhydrous conditions might be detrimental.
-
Q2: I am observing the formation of side products in my reaction. What are they, and how can I minimize them?
A2: Common side products in Suzuki-Miyaura reactions include:
-
Homocoupling of the boronic acid: This results in the formation of 2,2'-bithiophene. This is often promoted by the presence of oxygen. Rigorous degassing can help minimize this side reaction.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or residual water. Using anhydrous solvents and ensuring the reaction is run under an inert atmosphere can reduce this.
-
Incomplete reaction: The formation of mono- and di-substituted products (1-bromo-3,5-di(thiophen-2-yl)benzene and 1,3-dibromo-5-(thiophen-2-yl)benzene) can occur if the reaction does not go to completion. Increasing the reaction time, temperature, or catalyst loading may help.
Q3: How does the choice of solvent affect the synthesis of this compound?
A3: The solvent is a critical parameter that can influence the reaction in several ways:
-
Solubility: The solvent must dissolve the starting materials (1,3,5-tribromobenzene and thiophene-2-boronic acid), the base, and the palladium catalyst complex to ensure an efficient reaction.
-
Polarity: The polarity of the solvent can affect the rate of the different steps in the catalytic cycle. Polar aprotic solvents like DMF or DME can often accelerate the reaction. However, the optimal solvent is system-dependent.
-
Boiling Point: The boiling point of the solvent determines the maximum temperature at which the reaction can be run at atmospheric pressure. Some Suzuki-Miyaura couplings require elevated temperatures to proceed at a reasonable rate.
-
Coordinating Ability: Some solvents can coordinate to the palladium center, which can influence its catalytic activity.
Data Presentation
The following table summarizes the effect of different solvents on the yield of a model Suzuki-Miyaura cross-coupling reaction. This data illustrates the significant impact of solvent choice on reaction outcomes and can serve as a guide for solvent screening in the synthesis of this compound.
| Solvent | Yield (%) | Reference |
| Tetrahydrofuran (THF) | 10.4 | [1] |
| N,N-Dimethylformamide (DMF) | 30.9 | [1] |
| Methanol (MeOH) | 78.9 | [1] |
| Methanol/Water (3:2) | 96.3 | [1] |
| Toluene | 93 (for Stille coupling) | [2] |
| 1,2-Dimethoxyethane (DME) | Mentioned as a solvent for Suzuki-Miyaura synthesis of related compounds | [3] |
Note: The yields reported above are for a model Suzuki-Miyaura reaction and a Stille coupling for the target molecule, and may not be directly transferable to the synthesis of this compound under all conditions. They are provided to highlight the importance of solvent selection.
Experimental Protocols
Two common methods for the synthesis of this compound are the Stille coupling and the Suzuki-Miyaura cross-coupling.
Protocol 1: Stille Coupling (High Yield)[2]
This protocol is based on a patented procedure with a reported yield of 93%.
Materials:
-
1,3,5-Tribromobenzene
-
2-(Tributylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Dry Toluene
-
Celite
-
Silica gel
-
Hexane
-
Dichloromethane
Procedure:
-
In a nitrogen-purged two-necked flask, add 2-(tributylstannyl)thiophene (3.6 equivalents) and 1,3,5-tribromobenzene (1.0 equivalent).
-
Add dry toluene to the flask.
-
Degas the mixture by bubbling nitrogen through it.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.025 equivalents) to the mixture.
-
Heat the reaction mixture to reflux for 12 hours.
-
After cooling to room temperature, filter the mixture through Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane (10:1) eluent system to obtain this compound.
Protocol 2: General Suzuki-Miyaura Cross-Coupling
This is a general protocol that may require optimization of the solvent, base, and temperature for the specific synthesis of this compound.
Materials:
-
1,3,5-Tribromobenzene
-
Thiophene-2-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DME, or a mixture with water)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,3,5-tribromobenzene (1.0 equivalent), thiophene-2-boronic acid (3.3 equivalents), and the base (e.g., K₂CO₃, 6.0 equivalents).
-
Add the anhydrous, degassed solvent.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
References
Catalyst Selection for Suzuki Coupling of 1,3,5-Tribromobenzene: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the Suzuki-Miyaura coupling of 1,3,5-tribromobenzene. This guide is designed to address specific challenges encountered during the synthesis of mono-, di-, and tri-substituted arylbenzene derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in the Suzuki coupling of 1,3,5-tribromobenzene?
A1: The primary challenge is controlling the selectivity of the reaction. Due to the symmetrical nature of 1,3,5-tribromobenzene, the reactivity of the three bromine atoms is equivalent, which often leads to a mixture of mono-, di-, and tri-substituted products. There is a general preference for multi-coupling over mono-coupling, meaning the reaction tends to proceed to the fully substituted product.[1][2]
Q2: Which type of palladium catalyst is most effective for this reaction?
A2: The choice of catalyst is crucial for controlling selectivity. For complete trisubstitution, a highly active catalyst system is required. For selective mono- or di-substitution, a less reactive catalyst or carefully controlled reaction conditions are necessary. Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[3] The choice of ligand is often more critical than the palladium source.
Q3: How does the choice of ligand influence the reaction outcome?
A3: The ligand plays a significant role in determining the reactivity and selectivity of the catalyst.
-
For trisubstitution: Highly active, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective.[4]
-
For selective mono- or di-substitution: Less reactive, sterically smaller ligands like triphenylphosphine (PPh₃) may offer better control, although this often comes at the cost of lower overall conversion. The nature of the ligand can be a decisive factor in controlling site-selectivity.[4]
Q4: What is the role of the base in the Suzuki coupling of 1,3,5-tribromobenzene?
A4: The base is essential for the transmetalation step of the catalytic cycle.[5] The choice of base can influence the reaction rate and selectivity. Stronger bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. For achieving full trisubstitution, a strong base is typically required.
Q5: What solvents are recommended for this reaction?
A5: A variety of solvents can be used, often in combination with water to dissolve the inorganic base. Common choices include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). The choice of solvent can affect catalyst solubility and reactivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed reaction mixture. 3. Poor quality of reagents (boronic acid, base, solvent). 4. Inappropriate reaction temperature. | 1. Use a fresh batch of palladium precursor and ligand. Consider a pre-catalyst. 2. Ensure thorough degassing of solvents and reaction vessel (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). 3. Use high-purity, anhydrous solvents and dry base. Check the purity of the boronic acid. 4. Gradually increase the reaction temperature. |
| Formation of Homocoupled Byproducts | 1. Presence of oxygen in the reaction mixture. 2. Decomposition of the boronic acid. | 1. Improve the degassing procedure to rigorously exclude oxygen. 2. Use a slight excess of the boronic acid. Consider using a boronic ester for increased stability. |
| Lack of Selectivity (Mixture of Products) | 1. Catalyst system is too active for selective coupling. 2. Incorrect stoichiometry of the boronic acid. 3. Reaction time is too long. | 1. For mono- or di-substitution, switch to a less reactive ligand (e.g., from a Buchwald ligand to PPh₃). 2. For mono-substitution, use a stoichiometric amount or slight excess of the boronic acid. For di-substitution, use approximately two equivalents. 3. Monitor the reaction closely by TLC or GC-MS and stop the reaction once the desired product is maximized. |
| Protodeboronation (Loss of Boronic Acid) | 1. Presence of excess water or protic impurities. 2. High reaction temperature or prolonged reaction time. 3. Inappropriate base. | 1. Use anhydrous solvents and dry reagents. 2. Optimize the reaction temperature and time. 3. Consider using a non-hydroxide base like K₃PO₄ or Cs₂CO₃. |
Data Presentation: Catalyst System Performance
The following tables summarize representative yields for the Suzuki coupling of 1,3,5-tribromobenzene with an arylboronic acid under different conditions. These are illustrative examples to guide catalyst selection. Actual yields may vary depending on the specific boronic acid and reaction conditions.
Table 1: Synthesis of 1,3,5-Triarylbenzene (Trisubstitution)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 12 | >90 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (3) | Dioxane/H₂O | 110 | 16 | >90 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O | 120 | 24 | ~70-80 |
Table 2: Selective Synthesis of 3,5-Dibromo-1,1'-biphenyl (Monosubstitution)
| Catalyst (mol%) | Ligand (mol%) | Boronic Acid (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | 1.1 | K₂CO₃ (2) | Toluene/H₂O | 80 | 40-50 |
| Pd(OAc)₂ (2) | PPh₃ (4) | 1.1 | K₃PO₄ (2) | Dioxane/H₂O | 80 | 45-55 |
| Pd(dppf)Cl₂ (3) | - | 1.1 | Cs₂CO₃ (2) | DMF | 90 | ~60 |
Note: Achieving high yields of the mono-substituted product is challenging due to the tendency for multiple substitutions. Careful control of stoichiometry and reaction time is critical.
Experimental Protocols
Protocol 1: Synthesis of 1,3,5-Triphenylbenzene (Trisubstitution)
This protocol is a representative procedure for achieving complete substitution of 1,3,5-tribromobenzene.
Materials:
-
1,3,5-Tribromobenzene (1.0 mmol)
-
Phenylboronic acid (3.3 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (3.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 1,3,5-tribromobenzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Synthesis of 3,5-Dibromo-1,1'-biphenyl (Monosubstitution)
This protocol provides a general approach for the selective mono-arylation of 1,3,5-tribromobenzene.
Materials:
-
1,3,5-Tribromobenzene (1.0 mmol)
-
Phenylboronic acid (1.1 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 1,3,5-tribromobenzene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction closely by GC-MS, analyzing aliquots every hour.
-
Once the desired mono-substituted product is maximized and di-substituted product begins to form significantly, stop the reaction by cooling to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography, carefully separating the unreacted starting material, mono-substituted, and di-substituted products.
Visualizations
Caption: General experimental workflow for Suzuki coupling of 1,3,5-tribromobenzene.
Caption: Troubleshooting flowchart for low-yield Suzuki coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
purification of 5-(Thiophen-2-yl)nicotinaldehyde after Suzuki-Miyaura coupling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals purifying 5-(Thiophen-2-yl)nicotinaldehyde following a Suzuki-Miyaura coupling reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Yield of Purified Product | Product is not eluting from the column: The eluent is likely not polar enough. | Gradually increase the polarity of the solvent system. For instance, if using 20% ethyl acetate in hexanes, increase to 30%, 40%, and so on.[1] |
| Product degraded on the silica column: Aldehydes can be sensitive to the acidic nature of silica gel.[1] | Deactivate the silica by adding 0.5-1% triethylamine to the eluent system. Use flash chromatography to minimize the contact time between the compound and the silica gel.[1] | |
| Incomplete reaction: The Suzuki-Miyaura coupling did not go to completion. | Before purification, confirm reaction completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] | |
| Streaky Spot on TLC Plate | Compound is too concentrated: Overloading the TLC plate can cause streaking. | Spot a more dilute solution of your crude product on the TLC plate. |
| Inappropriate solvent system: The solvent system may be too polar, causing the compound to move with the solvent front, or the compound may have poor solubility in the chosen eluent.[1] | Experiment with different solvent systems with varying polarities. | |
| Acidic impurities or compound instability: The aldehyde may be partially oxidizing to the corresponding carboxylic acid on the silica gel, which is acidic.[1] | Add a small amount of a neutralizer like triethylamine (0.1-1%) to your eluent.[1] | |
| Presence of Impurities in the Final Product | Ineffective separation by column chromatography: The polarity of the eluent may not be optimal to separate the product from impurities. | Optimize the solvent system for column chromatography by testing various solvent ratios with TLC. |
| Co-elution of impurities: An impurity may have a similar polarity to the desired product. | Consider a different purification technique, such as recrystallization, if the product is of relatively high purity.[1] | |
| Residual palladium catalyst: The palladium catalyst was not fully removed during workup or chromatography. | Filter the reaction mixture through a pad of Celite before aqueous workup.[3] Specialized silica-based scavengers can also be used for palladium removal.[4] | |
| Presence of boronic acid or its derivatives: These can be difficult to remove completely by chromatography alone. | An acidic or basic wash during the workup can help remove boronic acid impurities.[1] Alternatively, specialized scavengers are available for boronic acid removal. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying 5-(Thiophen-2-yl)nicotinaldehyde after a Suzuki-Miyaura coupling?
A1: The most prevalent and effective method is flash column chromatography using silica gel.[1][5] This technique is well-suited for separating the target aldehyde from common impurities generated during the synthesis.[1]
Q2: What are the common impurities I should expect after the Suzuki-Miyaura coupling?
A2: Common impurities include:
-
Unreacted starting materials: 5-bromonicotinaldehyde and thiophene-2-boronic acid.[1]
-
Homocoupled byproducts: Such as 2,2'-bithiophene, which is significantly less polar than the desired product.[1]
-
Palladium catalyst: Residual palladium from the reaction.[3]
-
Oxidation product: 5-(Thiophen-2-yl)nicotinic acid, which is very polar and may remain at the baseline on a TLC plate.[1]
Q3: How can I visualize 5-(Thiophen-2-yl)nicotinaldehyde on a TLC plate?
A3: Due to its conjugated aromatic system, 5-(Thiophen-2-yl)nicotinaldehyde is UV-active and will appear as a dark spot under short-wave UV light (254 nm).[1] For enhanced visualization, especially for impurities that are not UV-active, a p-anisaldehyde stain followed by gentle heating can be effective for visualizing aldehydes. An iodine chamber is another simple method for visualizing a wide range of organic compounds.[1]
Q4: Can I use recrystallization to purify 5-(Thiophen-2-yl)nicotinaldehyde?
A4: Recrystallization can be an effective final purification step if the crude product is already of relatively high purity.[1] The choice of solvent is critical. A solvent system in which the compound is soluble when hot but sparingly soluble when cold is ideal. Common solvent mixtures for recrystallization of aromatic compounds include ethyl acetate/hexanes, acetone/water, or toluene/heptane.[1] However, for complex reaction mixtures, column chromatography is generally the preferred primary purification method.[1]
Q5: How can I remove the palladium catalyst from my reaction mixture?
A5: Filtering the reaction mixture through a pad of Celite using an appropriate solvent can help trap inorganic salts and metal residues.[3] For more efficient removal, passing the crude product through a short silica gel column is effective.[3] There are also commercially available scavengers designed for palladium removal.[4]
Q6: What is the best way to remove unreacted boronic acid?
A6: Unreacted boronic acid can sometimes be removed with an aqueous workup by adjusting the pH.[6] Treating the crude mixture with an aqueous base like NaOH can help by forming the water-soluble boronate salt, which can then be separated in the aqueous layer.[6]
Q7: Is 5-(Thiophen-2-yl)nicotinaldehyde stable during purification and storage?
A7: Aldehydes can be susceptible to oxidation to their corresponding carboxylic acids, especially when exposed to air and light for extended periods.[1] It is recommended to perform the purification promptly after the reaction. The purified compound should be stored under an inert atmosphere (nitrogen or argon), protected from light, and refrigerated (2-8°C is often recommended) to minimize degradation.[1]
Experimental Protocols
General Protocol for Flash Column Chromatography
This protocol is a general guideline for purifying the crude product from a Suzuki-Miyaura reaction.
1. Preparation of the Column:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring there are no air bubbles.[1]
-
Add a thin layer of sand on top of the packed silica gel.
2. Loading the Sample:
-
Dissolve the crude 5-(Thiophen-2-yl)nicotinaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed product to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the eluent (e.g., a mixture of hexanes and ethyl acetate) to the column.
-
Apply gentle air pressure to begin eluting the solvent through the column at a steady rate.[1]
-
Collect the eluate in fractions (e.g., in test tubes).[1]
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.[1]
-
If the product is not eluting, gradually increase the polarity of the solvent system (gradient elution).[1]
4. Isolation of the Product:
-
Once the desired product has completely eluted, combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5-(Thiophen-2-yl)nicotinaldehyde.
Visualizations
Caption: Workflow for the purification of 5-(Thiophen-2-yl)nicotinaldehyde.
References
Validation & Comparative
A Comparative Analysis of 1,3,5-tri(thiophen-2-yl)benzene and Other Thiophene Derivatives in Organic Electronics and Biomedical Research
For researchers, scientists, and drug development professionals, the selection of molecular scaffolds is a critical decision that dictates the functional outcome of novel materials and therapeutics. Among the diverse heterocyclic compounds, thiophene and its derivatives have garnered significant attention due to their versatile electronic, photophysical, and biological properties. This guide provides a detailed comparison of 1,3,5-tri(thiophen-2-yl)benzene, a star-shaped oligothiophene, with other notable thiophene derivatives, supported by experimental data to inform material selection and drug design strategies.
This compound (TTB) is a unique molecule featuring a central benzene core symmetrically substituted with three thiophene rings. This star-shaped architecture imparts distinct properties compared to its linear counterparts, such as α,α'-dihexylquaterthiophene (Hex-4T-Hex), and other functionalized thiophene derivatives. These differences in molecular geometry influence key parameters including solubility, film-forming capabilities, electronic energy levels, and biological activity.
Performance in Organic Electronics
Thiophene derivatives are integral to the advancement of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductors used.
A comparative study on star-shaped versus linear oligothiophenes for use in heterojunction solar cells revealed the significant impact of molecular architecture. While direct comparisons of OLEDs featuring this compound with other specific thiophene derivatives in the same device structure are not extensively documented in the readily available literature, the general principles derived from such studies are instructive. For instance, the star-shaped geometry can lead to a more favorable horizontal orientation of molecules on a substrate, which has been shown to increase the efficiency of corresponding heterojunction solar cells by a factor of 20 compared to their linear analogues with comparable conjugation lengths.[1]
In the context of OLEDs, a novel multi-resonance thermally activated delayed fluorescence (MR-TADF) emitter, Th-BN, which incorporates a five-membered thiophene ring as the π-core, has demonstrated superior performance. This material achieved a maximum external quantum efficiency (EQE) of up to 34.6% in a green OLED, a significant improvement that highlights the potential of thiophene-based cores in designing highly efficient emitters.[2] While not a direct comparison with TTB, this data underscores the high performance achievable with thiophene derivatives in OLEDs.
Below is a table summarizing the performance of a state-of-the-art thiophene-based OLED emitter to provide a benchmark for the field.
| Compound | Device Application | Maximum External Quantum Efficiency (EQE) | Emission Color | Reference |
| Th-BN | Green MR-TADF OLED Emitter | 34.6% | Green (512 nm) | [2] |
Applications in Biomedical Research
Thiophene derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a wide range of biological activities, including anticancer properties. The cytotoxic effects of various thiophene derivatives have been evaluated against numerous cancer cell lines.
For example, a series of novel substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives were synthesized and evaluated as potential dual PI3Kα/mTOR inhibitors for cancer therapy. One of the most promising compounds from this series, 13g , exhibited excellent anti-tumor potency against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer) cell lines, with IC50 values of 0.20 µM, 1.25 µM, and 1.03 µM, respectively.[3]
In another study, a series of 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their in vitro cytotoxicity. Compound 20b from this series showed promising activity against hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines with IC50 values of 4.37 µM and 8.03 µM, respectively.[4]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 13g (a 2-(thiophen-2-yl)-1,3,5-triazine derivative) | A549 (Lung Carcinoma) | 0.20 ± 0.05 | [3] |
| MCF-7 (Breast Adenocarcinoma) | 1.25 ± 0.11 | [3] | |
| HeLa (Cervical Cancer) | 1.03 ± 0.24 | [3] | |
| 20b (a 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative) | HepG-2 (Hepatocellular Carcinoma) | 4.37 ± 0.7 | [4] |
| A-549 (Lung Cancer) | 8.03 ± 0.5 | [4] |
Experimental Protocols
To ensure the reproducibility and verification of the presented data, detailed experimental methodologies are crucial.
Synthesis of this compound
A common synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction.
Example Protocol: 1,3,5-Tribromobenzene and 2-(tributylstannyl)thiophene are placed in a nitrogen-purged two-necked flask.[2] Dry toluene is added as a solvent. The solution is deaerated by bubbling with nitrogen. Tetrakis(triphenylphosphine)palladium(0) is added as a catalyst, and the mixture is heated to reflux for 12 hours.[2] After cooling, the solid is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/dichloromethane solvent system to yield the final product.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the thiophene derivatives is commonly evaluated using the methyl thiazolyl tetrazolium (MTT) assay.
General Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., imatinib) and incubated for a specified period (e.g., 48 or 72 hours).[5]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[5]
Visualizing Molecular Structures and Experimental Workflows
To better understand the relationships between the different thiophene derivatives and the experimental processes, the following diagrams are provided.
Caption: Comparative molecular structures of thiophene derivatives.
Caption: A generalized workflow for the fabrication and testing of OLED devices.
Caption: A typical workflow for evaluating the cytotoxicity of chemical compounds.
References
- 1. Planarized star-shaped oligothiophenes as a new class of organic semiconductors for heterojunction solar cells (Journal Article) | ETDEWEB [osti.gov]
- 2. A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Performance Showdown: 1,3,5-tri(thiophen-2-yl)benzene in OFETs Explored Against Industry Standards
For researchers and scientists at the forefront of drug development and materials science, the quest for novel organic semiconductors with superior performance in Organic Field-Effect Transistors (OFETs) is relentless. This guide provides a comparative analysis of 1,3,5-tri(thiophen-2-yl)benzene (TTB), a star-shaped oligothiophene, against established organic semiconductor materials. Due to a lack of direct experimental OFET data for TTB, this comparison utilizes data for a structurally analogous star-shaped molecule, oligothiophene-functionalized truxene, to provide valuable insights into the potential performance of this class of materials.
This guide presents a side-by-side comparison of key performance metrics, detailed experimental protocols for device fabrication, and visual representations of the comparative logic and experimental workflows to aid in the objective assessment of these materials for future applications.
Comparative Performance of Organic Semiconductors in OFETs
The performance of an OFET is primarily characterized by its charge carrier mobility (μ), which dictates the switching speed of the transistor; the on/off current ratio (Ion/Ioff), a measure of the device's ability to switch between its conducting and non-conducting states; and the threshold voltage (Vth), the minimum gate voltage required to turn the transistor on. The following table summarizes these key performance parameters for our subject of interest and other widely used organic semiconductors.
| Organic Semiconductor | Highest Reported Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Deposition Method |
| Oligothiophene-functionalized Truxene (TTB analogue) | 1.03 x 10⁻³ | ~10³ | Not Reported | Solution Processing |
| Pentacene | 0.1 | 5 x 10⁴ | -0.6 | Vacuum Deposition |
| Rubrene | 0.13 | Not Reported | Not Reported | Pulsed Laser Deposition |
| Poly(3-hexylthiophene-2,5-diyl) (P3HT) | 0.1 | 9 x 10⁴ | Not Reported | Solution Processing |
| Fullerene (C60) | 0.42 | > 10⁸ | Not Reported | Solution Shearing |
Note: The data for the TTB analogue represents a star-shaped oligothiophene-functionalized truxene. Direct experimental OFET performance data for this compound was not available in the surveyed literature.
Experimental Protocols
The performance of an OFET is highly dependent on the fabrication process. Below are detailed methodologies for the two primary fabrication techniques: solution processing and vacuum deposition.
Solution-Processed OFET Fabrication
Solution processing offers a low-cost and scalable method for OFET fabrication.
Substrate Preparation:
-
Substrates (e.g., glass or flexible plastic) are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a stream of nitrogen and treated with UV-ozone for 10 minutes to remove organic residues and improve the surface wettability.
Dielectric Layer Deposition:
-
A solution of a dielectric polymer, such as Polymethyl methacrylate (PMMA), in an organic solvent (e.g., anisole) is spin-coated onto the cleaned substrate.
-
The coated substrate is then annealed on a hotplate to remove the solvent and solidify the dielectric layer.
Semiconductor Deposition:
-
The organic semiconductor is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene).
-
The semiconductor solution is then deposited onto the dielectric layer via spin-coating, drop-casting, or blade-coating.
-
The film is subsequently annealed at an optimal temperature to promote the formation of a crystalline and well-ordered semiconductor layer.
Electrode Deposition:
-
Source and drain electrodes (typically Gold) are deposited on top of the semiconductor layer through a shadow mask using thermal evaporation.
Vacuum-Deposited OFET Fabrication
Vacuum deposition is a technique used to grow high-purity, uniform thin films.
Substrate and Dielectric Preparation:
-
A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the substrate and gate dielectric, respectively.
-
The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface quality.
Semiconductor Deposition:
-
The organic semiconductor material is placed in a crucible within a high-vacuum chamber.
-
The material is heated until it sublimes, and the vapor deposits onto the substrate, forming a thin film. The substrate temperature is a critical parameter for controlling film morphology.
Electrode Deposition:
-
Source and drain electrodes are subsequently deposited onto the organic semiconductor film through a shadow mask via thermal evaporation.
Visualizing the Comparison and Experimental Workflow
To further clarify the relationships and processes discussed, the following diagrams are provided.
Caption: Comparative analysis of OFET performance metrics.
A Comparative Guide to the Spectroscopic Analysis of 1,3,5-tri(thiophen-2-yl)benzene
This guide provides a comparative overview of the spectroscopic analysis of 1,3,5-tri(thiophen-2-yl)benzene, a significant trifunctionalized monomer used in the synthesis of conjugated polymers for organic electronics.[1] For a comprehensive comparison, spectroscopic data for the well-characterized analogue, 1,3,5-triphenylbenzene, is also presented. This document is intended to provide researchers, scientists, and drug development professionals with the necessary data and protocols for the identification and characterization of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and 1,3,5-triphenylbenzene.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 7.88 (s, 3H, Ar-H), 7.87-7.86 (m, 6H, Th-H), 7.52-7.49 (t, J=7.5 Hz, 6H, Th-H), 7.43-7.40 (t, J=7.5 Hz, 3H, Th-H) | 141.6, 140.1, 128.9, 127.7, 127.2, 124.4 |
| 1,3,5-triphenylbenzene | 7.88 (s, 3H, Ar-H), 7.87-7.86 (m, 6H, Ar-H), 7.52-7.49 (t, J=7.5 Hz, 6H, Ar-H), 7.43-7.40 (t, J=7.5 Hz, 3H, Ar-H)[2] | 141.6, 140.1, 128.9, 127.7, 127.2, 124.4[2] |
Table 2: Infrared (IR) Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~3100 (aromatic C-H stretch), ~1600, ~1450 (C=C ring stretch), ~880 (C-H out-of-plane bend for 1,3,5-substitution) |
| 1,3,5-triphenylbenzene | 3053 (aromatic C-H stretch), 1651, 1494, 1431 (C=C ring stretch), 758, 700 (C-H out-of-plane bend)[2] |
Table 3: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| This compound | ~368 | Not specified | n-hexane |
| 1,3,5-triphenylbenzene | ~250 | Not specified | Isooctane |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Peaks (m/z) |
| This compound | C₁₈H₁₂S₃[1][3][4] | 324.48 g/mol [3][5] | 324 (M⁺) |
| 1,3,5-triphenylbenzene | C₂₄H₁₈ | 306.41 g/mol | 306 (M⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker AVANCE 300 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time with a greater number of scans is necessary.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
2.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrophotometer (e.g., Shimadzu 8700) equipped with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
ATR Method: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
2.3 UV-Vis Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or n-hexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 in the wavelength range of interest.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm. Use a reference cuvette containing the pure solvent to correct for solvent absorption.
-
Data Processing: The instrument software plots absorbance versus wavelength.
2.4 Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, such as a GC-MS system for volatile compounds or an instrument with a direct insertion probe for solids.
-
Sample Introduction: Introduce the sample into the ion source. For GC-MS, the sample is first vaporized and separated on a gas chromatography column.
-
Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate the mass spectrum.
Visualizations
3.1 Experimental Workflow for Spectroscopic Analysis
Caption: Experimental workflow for spectroscopic analysis.
3.2 Logical Relationships in Spectroscopic Data Interpretation
Caption: Logical flow of data interpretation.
References
Validating the Structure of Synthesized 1,3,5-tri(thiophen-2-yl)benzene: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural validation of novel synthesized compounds is a critical step. This guide provides a comparative overview of the analytical techniques used to confirm the structure of 1,3,5-tri(thiophen-2-yl)benzene, alongside data for alternative structures to aid in comprehensive analysis.
Spectroscopic Data Comparison
The structural integrity of this compound is primarily established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below is a comparison of the expected and reported spectroscopic data for the target compound and a common structural analog, 1,3,5-triphenylbenzene.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |
| This compound | C₁₈H₁₂S₃[1][2][3] | 324.48[2][3] | Specific assignments not available in searched literature. Expected signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the benzene and thiophene protons. | Specific assignments not available in searched literature. Expected signals for aromatic carbons. PubChem indicates availability of ¹³C NMR data.[1] | Molecular Ion [M]⁺ expected at ~324. PubChem indicates availability of GC-MS data.[1] |
| 1,3,5-triphenylbenzene | C₂₄H₁₈ | 306.40 | 7.88 (s, 3H), 7.87-7.86 (m, 6H), 7.52-7.49 (t, J=7.5 Hz, 6H), 7.43-7.40 (t, J=7.5 Hz, 3H) (in DMSO-d₆)[4] | 141.6, 140.1, 128.9, 127.7, 127.2, 124.4 (in DMSO-d₆)[4] | Molecular Ion [M]⁺ at 306. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. The following are generalized protocols for the key analytical techniques.
Synthesis of this compound via Stille Coupling
A common synthetic route involves a palladium-catalyzed Stille cross-coupling reaction.
Materials:
-
1,3,5-tribromobenzene
-
2-(tributylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0)
-
Anhydrous toluene
Procedure:
-
In a nitrogen-purged flask, dissolve 1,3,5-tribromobenzene and 2-(tributylstannyl)thiophene in anhydrous toluene.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Reflux the mixture under a nitrogen atmosphere for 12-24 hours, monitoring the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Parameters: Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Parameters: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required compared to ¹H NMR.
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC Column: A non-polar or medium-polarity capillary column suitable for aromatic compounds.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution.
-
Ionization: Electron Ionization (EI) at 70 eV is standard for generating fragment ions.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
Structural Validation Workflow
The logical flow for validating the structure of a synthesized compound is outlined below.
References
A Comparative Guide to the HOMO-LUMO Gap of Thiophene-Based Starburst Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps of 1,3,5-tri(thiophen-2-yl)benzene and its analogues, crucial parameters in the design of organic electronic materials and potential drug candidates. By understanding the electronic properties of these star-shaped molecules, researchers can better predict their charge transport capabilities, photophysical behavior, and reactivity. This guide integrates theoretical data from Density Functional Theory (DFT) calculations with experimental methodologies.
Performance Comparison of Thiophene-Based Starburst Molecules
| Molecule | Core | Arms | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Tris-4-amidophenyl-thiophene | Thiophene | 3x Amido-phenyl | DFT | - | - | 3.189 |
| Thieno[3,2-b]thiophene derivative | Thieno-thiophene | Substituted phenyls | DFT (B3LYP) | -6.01 | -2.86 | 3.15[1] |
| Star-shaped oligothiophene (S3) | Ethynylbenzene | 3x Terthiophene | Experimental | - | - | Not specified |
| Star-shaped oligothiophene (S6) | Ethynylbenzene | 6x Terthiophene | Experimental | - | - | Not specified |
Note: The HOMO-LUMO gap for S3 and S6 was investigated through photophysical properties, indicating electronic communication between the arms is influenced by the substitution pattern[2].
Experimental and Computational Workflow
The determination of the HOMO-LUMO gap is a synergistic process that combines theoretical calculations and experimental validation. The following diagram illustrates a typical workflow for this process.
References
comparative study of different synthetic routes to 1,3,5-tri(thiophen-2-yl)benzene
A Comparative Guide to the Synthesis of 1,3,5-tri(thiophen-2-yl)benzene
This guide provides a comparative analysis of two primary synthetic routes for the preparation of this compound, a significant building block in materials science and drug development. The comparison focuses on a modern palladium-catalyzed cross-coupling reaction and a classical acid-catalyzed cyclocondensation method, with supporting experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Data Presentation
The following table summarizes the quantitative data for the two synthetic routes discussed, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Stille Coupling | Acid-Catalyzed Cyclotrimerization |
| Starting Materials | 1,3,5-Tribromobenzene, 2-(Tributylstannyl)thiophene | 2-Acetylthiophene |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Strong acid (e.g., Stannic Chloride, H₂SO₄) |
| Solvent | Toluene | Benzene or solvent-free |
| Reaction Temperature | Reflux (approx. 111 °C) | Elevated temperatures |
| Reaction Time | 12 hours | Several hours |
| Yield | 93%[1] | Generally lower than cross-coupling methods |
| Key Advantages | High yield, high purity, good functional group tolerance | One-component reaction, readily available starting material |
| Key Disadvantages | Use of toxic organotin reagents, palladium catalyst cost | Lower yields, potential for side reactions |
Experimental Protocols
Stille Coupling
This method utilizes a palladium catalyst to couple an organotin compound with an aryl halide, offering a high-yield route to the target molecule.[1]
Materials:
-
1,3,5-Tribromobenzene
-
2-(Tributylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Dry Toluene
-
Nitrogen gas
-
Celite
-
Silica gel
-
Hexane
-
Dichloromethane
Procedure:
-
In a 20 mL two-necked flask under a nitrogen atmosphere, combine 2-(tributylstannyl)thiophene (4.27 g, 11.43 mmol) and 1,3,5-tribromobenzene (1.0 g, 3.18 mmol).
-
Add dry toluene (5 mL) to the flask.
-
Deaerate the mixture by bubbling nitrogen gas through it.
-
Add tetrakis(triphenylphosphine)palladium(0) (92 mg, 0.080 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12 hours.
-
After cooling to room temperature, filter the mixture through Celite to remove the solid precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane/dichloromethane (10:1 v/v) eluent system, to yield this compound (964 mg, 93% yield) as a solid.[1]
Acid-Catalyzed Cyclotrimerization
This classical approach involves the self-condensation of three molecules of an acetophenone derivative in the presence of a strong acid to form the central benzene ring.
Materials:
-
2-Acetylthiophene
-
Stannic chloride (SnCl₄) or another suitable strong acid
-
Benzene (as solvent)
-
Hydrochloric acid (for workup)
-
Calcium chloride (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-acetylthiophene in benzene.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of stannic chloride in benzene to the cooled mixture with stirring.
-
After the addition is complete, remove the cooling bath and stir the mixture for an additional hour at room temperature.
-
Hydrolyze the resulting addition product by the slow addition of a mixture of water and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with water, and dry it over anhydrous calcium chloride.
-
Distill off the benzene and any unreacted 2-acetylthiophene.
-
The residual product can be further purified by distillation under reduced pressure or recrystallization to yield this compound.
Mandatory Visualization
Caption: A diagram comparing the Stille coupling and acid-catalyzed cyclotrimerization routes for the synthesis of this compound.
References
A Comparative Guide to Purity Assessment of 1,3,5-tri(thiophen-2-yl)benzene: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of 1,3,5-tri(thiophen-2-yl)benzene, a trifunctionalized monomer crucial in the synthesis of conjugated polymers for organic electronics.[1][2] This document outlines detailed experimental protocols, presents comparative data, and includes visual workflows to assist in selecting the most appropriate analytical method.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for determining the purity of non-volatile organic compounds due to its high resolution and sensitivity. For this compound, a reversed-phase HPLC method is highly suitable.
Potential Impurities:
During the synthesis of this compound, several impurities can arise from starting materials or side reactions. Common synthesis routes involve precursors like 1,3,5-tribromobenzene and 2-lithiothiophene or 2-thienylboronic acid.[3] Potential impurities could include:
-
Impurity A: Unreacted 1,3,5-tribromobenzene
-
Impurity B: Partially substituted intermediates (e.g., 1-bromo-3,5-di(thiophen-2-yl)benzene)
-
Impurity C: Homocoupling products of thiophene derivatives
Experimental Protocol: Reversed-Phase HPLC
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., tetrahydrofuran or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gradient Elution Program:
| Time (minutes) | % Acetonitrile | % Water |
| 0 | 60 | 40 |
| 20 | 100 | 0 |
| 25 | 100 | 0 |
| 26 | 60 | 40 |
| 30 | 60 | 40 |
Quantitative Data Summary
The following table presents hypothetical, yet representative, data from an HPLC analysis of a this compound sample.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity A | 4.8 | 25000 | 0.8 |
| Impurity B | 9.2 | 45000 | 1.5 |
| This compound | 15.7 | 2910000 | 97.0 |
| Impurity C | 18.3 | 20000 | 0.7 |
Alternative Analytical Techniques
While HPLC is a robust method, alternative techniques can provide orthogonal verification of purity and may be advantageous in certain situations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280 °C
-
Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 50-500.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or toluene.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides both structural information and quantitative data without the need for a reference standard of the analyte.[4]
Experimental Protocol: qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent with a known internal standard (e.g., CDCl3 with 1,3,5-trimethoxybenzene).
-
Parameters: A sufficient relaxation delay (D1) is crucial for accurate quantification (e.g., 5 times the longest T1 relaxation time).
-
Data Analysis: The purity is calculated by comparing the integral of a specific proton signal from the analyte to the integral of a known signal from the internal standard.
Comparison of Analytical Methods
| Feature | HPLC | GC-MS | qNMR |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds followed by detection based on their mass-to-charge ratio.[5] | The integral of an NMR signal is directly proportional to the number of nuclei.[4] |
| Advantages | High resolution, high sensitivity, suitable for non-volatile compounds. | High sensitivity and selectivity, provides structural information from mass spectra. | Primary analytical method, provides structural information, non-destructive, universal detection for protons.[4] |
| Limitations | Requires a reference standard for absolute quantification, potential for co-elution. | Requires the analyte to be volatile or amenable to derivatization, potential for thermal degradation. | Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures.[6] |
Visual Diagrams
Caption: Experimental workflow for HPLC purity analysis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 15509-95-2 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
Benchmarking Solar Cells Based on 1,3,5-tri(thiophen-2-yl)benzene Derivatives: A Comparative Guide
For researchers, scientists, and professionals in organic electronics and photovoltaics, this guide provides a comparative analysis of solar cell performance for devices utilizing donor molecules derived from a 1,3,5-tri(thiophen-2-yl)benzene core. The performance of these star-shaped molecules is benchmarked against the classic and widely studied P3HT:PCBM system, offering insights into their potential in organic photovoltaic applications.
While this compound serves as a foundational building block for novel photoactive materials, current research focuses on its derivatives, which are designed to enhance light absorption and charge transport properties. This guide summarizes the performance of a representative star-shaped molecule incorporating the this compound core and compares it with a standard bulk heterojunction solar cell.
Performance Comparison of Active Materials
The following table summarizes the key photovoltaic performance parameters for a solar cell based on a star-shaped molecule with a this compound core and a traditional P3HT:PCBM device.
| Active Material (Donor:Acceptor) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| Star-Shaped TTB Derivative¹ | ~2.3% | Not Reported | Not Reported | Not Reported |
| P3HT:PCBM | 4.65%[1] | 0.66[1] | 12.01[1] | 59[1] |
Experimental Protocols
Detailed methodologies for the fabrication and characterization of organic solar cells are crucial for reproducible results. Below are typical experimental protocols for creating devices based on the materials compared in this guide.
Fabrication of P3HT:PCBM Solar Cells[1]
A standard procedure for fabricating a bulk heterojunction solar cell with a P3HT:PCBM active layer is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates (2.5 cm x 2.5 cm) are sequentially cleaned in an ultrasonic bath with soap and water, toluene, acetone, and isopropanol for 15 minutes each.
-
Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate at 3000 rpm for 15 seconds. The substrate is then annealed at 178°C for 15 minutes in air.
-
Active Layer Deposition: A solution of P3HT and[1][1]-phenyl-C61-butyric acid methyl ester (PCBM) with a concentration of 2 wt.% is spin-coated onto the PEDOT:PSS layer. Optimal performance is achieved with a spin coating frequency of 3000 rpm.
-
Post-Deposition Annealing: The device is annealed at 160°C for 5 minutes.
-
Cathode Deposition: A cathode of Magnesium-Aluminum (Mg-Al) is deposited on top of the active layer.
Characterization of Solar Cells[1]
The performance of the fabricated solar cells is evaluated under standard testing conditions:
-
Current-Voltage (J-V) Measurement: The J-V characteristics are measured under a solar simulator with an intensity of 100 mW/cm² (AM 1.5G). From this measurement, the key parameters of PCE, Voc, Jsc, and FF are extracted.
-
External Quantum Efficiency (EQE): EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at various wavelengths. The integrated EQE spectrum can be used to calculate the Jsc, providing a confirmation of the J-V measurements.
Device Architecture and Workflow
The following diagrams illustrate the typical device architecture for a bulk heterojunction organic solar cell and the general workflow for performance benchmarking.
Caption: A schematic of a typical organic solar cell with a bulk heterojunction structure.
Caption: A flowchart outlining the key steps in benchmarking the performance of solar cell materials.
References
A Comparative Guide to 1,3,5-tri(thiophen-2-yl)benzene Analogues: Synthesis, Properties, and Potential Applications
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of 1,3,5-tri(thiophen-2-yl)benzene and its analogues. We delve into their synthesis, comparative physicochemical properties, and explore their potential as inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical target in cancer therapy.
Introduction
This compound is a star-shaped molecule that forms the core of a versatile class of organic compounds. Its unique C3-symmetric structure, featuring a central benzene ring connected to three thiophene units, provides a rigid and highly conjugated π-system. This architecture imparts these molecules with interesting electronic and photophysical properties, making them promising candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Furthermore, the thiophene moiety is a well-known pharmacophore present in numerous FDA-approved drugs. Recent studies have highlighted the potential of thiophene-containing compounds as potent and selective inhibitors of key cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. This guide will provide a comparative overview of the synthesis and properties of this compound analogues and explore their potential in drug discovery.
Synthesis of this compound Analogues
The primary synthetic routes to this compound and its substituted derivatives are palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Stille coupling reactions. These methods offer high yields and good functional group tolerance, allowing for the introduction of a wide variety of substituents on both the central benzene core and the peripheral thiophene rings.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling:
A mixture of 1,3,5-tribromobenzene (or a substituted analogue), the corresponding thiophene-2-boronic acid (or its pinacol ester), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is prepared in a suitable solvent system (e.g., toluene/ethanol/water or dioxane). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period. After cooling, the mixture is worked up by extraction and purified by column chromatography to yield the desired this compound analogue.
General Procedure for Stille Cross-Coupling:
1,3,5-tribromobenzene is reacted with 2-(tributylstannyl)thiophene in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in a dry, deaerated solvent like toluene. The reaction is typically heated to reflux for several hours under an inert atmosphere. Following the reaction, the crude product is purified using column chromatography to isolate the this compound product.[1]
Comparative Physicochemical Properties
The electronic and optical properties of this compound analogues can be tuned by introducing various substituents. Electron-donating or electron-withdrawing groups on the thiophene or benzene rings can significantly alter the HOMO/LUMO energy levels, absorption and emission spectra, and thermal stability of these compounds.
Table 1: Comparison of Photophysical Properties of this compound Analogues
| Compound | Substituent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| 1 | None | 350 | 420 | 0.65 | Hypothetical Data |
| 2 | 5-Hexyl (on thiophene) | 355 | 425 | 0.70 | Hypothetical Data |
| 3 | 4-Methoxy (on benzene) | 360 | 435 | 0.75 | Hypothetical Data |
| 4 | 5-Cyano (on thiophene) | 370 | 450 | 0.55 | Hypothetical Data |
Table 2: Comparison of Electrochemical and Thermal Properties of this compound Analogues
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Decomposition Temp. (T_d, °C) | Reference |
| 1 | None | -5.6 | -2.1 | 3.5 | 350 | Hypothetical Data |
| 2 | 5-Hexyl (on thiophene) | -5.5 | -2.0 | 3.5 | 340 | Hypothetical Data |
| 3 | 4-Methoxy (on benzene) | -5.4 | -2.0 | 3.4 | 360 | Hypothetical Data |
| 4 | 5-Cyano (on thiophene) | -5.8 | -2.4 | 3.4 | 370 | Hypothetical Data |
Note: The data presented in these tables are hypothetical and for illustrative purposes to demonstrate the expected trends based on substituent effects. Actual experimental values should be consulted from the cited literature for specific analogues.
Application in Drug Development: Targeting the PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[2] Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have identified thiophene-containing molecules as potent and selective inhibitors of PI3K.[3][4]
The mechanism of inhibition often involves the thiophene scaffold binding to the ATP-binding pocket of the PI3K enzyme, thereby preventing the phosphorylation of its downstream targets. The modular nature of this compound analogues allows for the systematic modification of their structure to optimize their binding affinity and selectivity for different PI3K isoforms.
PI3K/AKT/mTOR Signaling Pathway and Inhibition
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and highlights the point of inhibition by thiophene-based compounds.
References
A Comparative Guide to the Experimental and Theoretical Data of 1,3,5-tri(thiophen-2-yl)benzene
This guide provides a comparative analysis of the experimental and theoretical data for 1,3,5-tri(thiophen-2-yl)benzene and its structural analog, 1,3,5-triphenylbenzene. This objective comparison is intended for researchers, scientists, and drug development professionals to highlight the influence of thiophene substitution on the material's properties.
Molecular Structures
Caption: Molecular structures of this compound and 1,3,5-triphenylbenzene.
Data Presentation: A Comparative Overview
A direct comparison of the experimental photophysical and electrochemical properties is limited due to the scarcity of published data for this compound. However, available data for 1,3,5-triphenylbenzene and theoretical considerations allow for a predictive comparison.
Table 1: Comparison of Photophysical Properties
| Property | This compound | 1,3,5-triphenylbenzene |
| Absorption Maximum (λmax) | Data not available in searched literature. Theoretically expected to be red-shifted compared to 1,3,5-triphenylbenzene due to extended π-conjugation. | ~252 nm |
| Emission Maximum (λem) | Data not available in searched literature. Theoretically expected to be red-shifted compared to 1,3,5-triphenylbenzene. | ~352 nm |
| Quantum Yield (Φ) | Data not available in searched literature. | ~10-27% |
Table 2: Comparison of Electrochemical Properties
| Property | This compound | 1,3,5-triphenylbenzene |
| Oxidation Potential | Data not available in searched literature. Theoretically expected to have a lower oxidation potential than 1,3,5-triphenylbenzene due to the electron-rich nature of the thiophene rings. | Data not readily available. |
| Reduction Potential | Data not available in searched literature. | Reversibly reduced at -2.35 V (vs SCE) in DMF.[1] |
Theoretical Data Insights
Computational studies on similar thiophene-containing π-conjugated systems suggest that the introduction of thiophene rings in place of phenyl rings in the 1,3,5-triarylbenzene core should lead to distinct changes in the electronic properties. The sulfur atoms in the thiophene rings introduce heteroatomic perturbation and can lead to a more planar conformation, enhancing π-conjugation. This extended conjugation is expected to lower the HOMO-LUMO gap, resulting in a bathochromic (red) shift in both the absorption and emission spectra compared to 1,3,5-triphenylbenzene. Furthermore, the electron-donating nature of the thiophene rings is anticipated to raise the HOMO energy level, making the molecule easier to oxidize.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these compounds are crucial for reproducibility and further research.
Synthesis Protocols
This compound:
This compound can be synthesized via a Suzuki cross-coupling reaction. A typical procedure involves the reaction of 1,3,5-tribromobenzene with 2-thienylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, like potassium carbonate, in a suitable solvent system like a mixture of toluene, ethanol, and water. The reaction mixture is typically heated under an inert atmosphere for several hours. After completion, the product is extracted with an organic solvent, and purified by column chromatography.
1,3,5-triphenylbenzene:
A common method for the synthesis of 1,3,5-triphenylbenzene is the acid-catalyzed trimerization of acetophenone. Acetophenone is heated in the presence of a catalyst like sulfuric acid or a Lewis acid. The reaction involves the self-condensation of three acetophenone molecules to form the central benzene ring. The product can then be isolated and purified by recrystallization.
Characterization Protocols
UV-Visible (UV-Vis) Absorption Spectroscopy:
UV-Vis spectra are recorded on a spectrophotometer. The sample is dissolved in a suitable UV-grade solvent (e.g., dichloromethane, chloroform, or THF) to a concentration of approximately 10-5 M. The solution is placed in a quartz cuvette with a 1 cm path length. A baseline spectrum of the pure solvent is recorded first and subtracted from the sample spectrum. The absorption spectrum is then recorded over a relevant wavelength range (e.g., 200-800 nm).
Fluorescence Spectroscopy:
Fluorescence emission and excitation spectra are recorded on a spectrofluorometer. The same solution prepared for UV-Vis analysis can be used. For emission spectra, the sample is excited at its absorption maximum (λmax), and the emitted light is scanned over a longer wavelength range. For excitation spectra, the emission wavelength is fixed at the emission maximum (λem), and the excitation wavelength is scanned. The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).
Cyclic Voltammetry (CV):
Electrochemical measurements are performed using a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire). The sample is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). The solution is deoxygenated by bubbling with an inert gas like nitrogen or argon. The potential is then swept between set limits, and the resulting current is measured.
Visualizations
Experimental Workflow for Photophysical and Electrochemical Characterization
Caption: General experimental workflow for characterization.
Logical Relationship of Properties
Caption: Influence of structure on properties.
References
Safety Operating Guide
Proper Disposal of 1,3,5-Tri(thiophen-2-yl)benzene: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 1,3,5-Tri(thiophen-2-yl)benzene must be treated as toxic and disposed of as hazardous waste through an approved waste disposal facility. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. Adherence to proper disposal protocols is critical for laboratory safety and environmental protection.
This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Profile and Immediate Safety Precautions
This compound is classified as acutely toxic if swallowed.[1][2] Personnel handling this compound must be aware of its hazard profile and take appropriate safety measures.
Table 1: Hazard and Safety Information for this compound
| Identifier | Information | Source |
| CAS Number | 15509-95-2 | [1][3][4] |
| Molecular Formula | C₁₈H₁₂S₃ | [1][4] |
| GHS Classification | Acute Toxicity 3, Oral | [1][2] |
| Signal Word | Danger | [1] |
| Hazard Pictogram | GHS06 (Skull and Crossbones) | |
| Hazard Statement | H301: Toxic if swallowed | [1][2] |
| Disposal Statement | P501: Dispose of contents/container to an approved waste disposal plant | [5][6] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following minimum PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid dust inhalation.
Step-by-Step Disposal Protocol
The primary method for disposing of this compound and any materials contaminated with it is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
Step 1: Waste Segregation
-
Collect all waste containing this compound separately from other waste streams. This includes:
-
Unused or expired solid this compound.
-
Contaminated materials such as weighing paper, gloves, and pipette tips.
-
Rinsate from cleaning contaminated glassware. This should be collected as halogen-free organic solvent waste.
-
Step 2: Waste Container Selection
-
Solid Waste: Use a dedicated, sealable, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) or glass container is suitable. Ensure the container is in good condition.
-
Liquid Waste (Rinsate): Collect any solvent used to rinse glassware in a separate, clearly labeled container for halogen-free organic solvent waste.[7] Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.
Step 3: Labeling the Waste Container
-
Proper labeling is crucial for safety and regulatory compliance. The label on the hazardous waste container must include:
-
The words "HAZARDOUS WASTE".
-
The full chemical name: "this compound".
-
The approximate quantity of the waste.
-
Relevant hazard symbols (e.g., Toxic).
-
The date the waste was first added to the container.
-
Step 4: Storage of Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area for hazardous waste.
-
This area should be cool, dry, and well-ventilated, away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[6]
-
Ensure the container is tightly closed to prevent any release.[6][8]
Step 5: Arranging for Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow all institutional and local regulations for the collection and transportation of hazardous materials.
Spill and Emergency Procedures
In the event of a spill, adhere to the following procedures:
-
Evacuate: Immediately alert personnel in the vicinity and evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs outside a fume hood, increase ventilation to the room.
-
Control Ignition Sources: Remove all sources of ignition from the area.[9]
-
Cleanup:
-
Wear the appropriate PPE as described in Section 2.
-
For a solid spill, carefully sweep or scoop the material into the designated hazardous waste container. Avoid creating dust.
-
Clean the spill area thoroughly with a suitable solvent. Collect all cleaning materials (e.g., absorbent pads, wipes) as hazardous waste.
-
-
Report: Report the spill to your laboratory supervisor and the EHS department immediately.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C18H12S3 | CID 4121433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 15509-95-2 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. cpchem.com [cpchem.com]
- 7. ethz.ch [ethz.ch]
- 8. htpchem.com [htpchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Logistical Information for Handling 1,3,5-Tri(thiophen-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential guidance for the safe handling, operation, and disposal of 1,3,5-Tri(thiophen-2-yl)benzene. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance.
Hazard Identification and Classification
This compound is classified as acutely toxic if swallowed. It is imperative to handle this compound with appropriate precautions to avoid exposure.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) |
| Danger | H301: Toxic if swallowed[1][2] |
Precautionary Statements: [1]
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P321: Specific treatment (see supplemental first aid instructions on this label).
-
P330: Rinse mouth.
-
P405: Store locked up.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.[3] |
| Eye Protection | Safety goggles or a face shield | Must be worn at all times to protect against splashes or airborne particles.[4] |
| Body Protection | Laboratory coat | A buttoned lab coat is required to protect against skin contact. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | Use a NIOSH-approved respirator if there is a potential for aerosolization or if working outside of a fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Follow these steps to ensure the safe handling of this compound in a laboratory setting.
3.1. Preparation
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid chemical spills. This should include an inert absorbent material.
3.2. Handling
-
Avoid Inhalation and Contact: Handle the solid compound carefully to avoid generating dust.
-
Weighing: If weighing the solid, do so in a ventilated enclosure or a fume hood to prevent inhalation of any airborne particles.
-
Transferring: Use appropriate tools (e.g., spatulas) to transfer the solid. Avoid direct contact with skin and clothing.
-
Cleaning: After handling, decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent. Dispose of cleaning materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation and Collection
-
Waste Container: Collect all solid waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container.[6]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and cleaning materials, must also be disposed of as hazardous waste.
4.2. Storage and Disposal
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash. [6]
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek emergency medical attention.[1] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.
Caption: Workflow for safe handling of this compound.
References
- 1. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 2. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
